molecular formula C6H9N B1599162 1,2-Dimethylpyrrole CAS No. 600-29-3

1,2-Dimethylpyrrole

Cat. No.: B1599162
CAS No.: 600-29-3
M. Wt: 95.14 g/mol
InChI Key: GNFLFHZJXXFDRA-UHFFFAOYSA-N
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Description

1,2-Dimethylpyrrole is a useful research compound. Its molecular formula is C6H9N and its molecular weight is 95.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Dimethylpyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dimethylpyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-6-4-3-5-7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFLFHZJXXFDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396954
Record name 1,2-dimethylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-29-3
Record name 1,2-dimethylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structural Elucidation of 1,2-Dimethylpyrrole via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

1,2-Dimethylpyrrole (


) represents a fundamental 

-heterocyclic core often encountered as a pharmacophore or a synthetic intermediate in porphyrin and polypyrrole chemistry. Unlike its symmetric isomer 2,5-dimethylpyrrole, the 1,2-isomer possesses lower symmetry (

), resulting in a more complex but information-rich NMR signature.

This guide provides a rigorous framework for the structural validation of 1,2-dimethylpyrrole, moving beyond simple peak listing to a causal analysis of electronic environments, spin-spin coupling, and self-validating 2D NMR correlations.

The Structural Target
  • IUPAC Name: 1,2-Dimethyl-1H-pyrrole[1]

  • Key Features:

    • N-Methyl Group: Diagnostic singlet, deshielded by the nitrogen heteroatom.

    • C2-Methyl Group: Aromatic methyl, showing potential long-range coupling.

    • Ring Protons (H3, H4, H5): An AMX spin system (or ABX depending on field strength), characterized by distinct vicinal and allylic couplings.

Part 2: 1H NMR Spectrum Analysis (400 MHz, )

The proton NMR spectrum of 1,2-dimethylpyrrole is defined by two distinct aliphatic singlets and three aromatic signals. The assignment logic relies on Substituent Chemical Shift (SCS) effects and Ring Current Anisotropy .

Quantitative Spectral Data[2]
AssignmentShift (

, ppm)
MultiplicityIntegration

Coupling (Hz)
Electronic Environment
N-Me (N-

)
3.50 - 3.55 Singlet (s)3H-Deshielded by electronegative Nitrogen.
C2-Me (C-

)
2.18 - 2.22 Singlet (s)*3H

Allylic system; typically appears as a broad singlet or fine doublet.
H-3 5.85 - 5.95 Multiplet (m)1H


-proton; shielded by electron-rich ring and adjacent methyl.
H-4 6.05 - 6.15 Multiplet (m)1H


-proton; typically overlaps or is close to H-3.
H-5 6.50 - 6.60 dd / m1H

,


-proton; most deshielded ring proton due to proximity to N.

*Note: The C2-Methyl often exhibits unresolved long-range coupling to H-3, appearing as a broadened singlet.

Mechanistic Interpretation[2][3]
  • The

    
    -Proton Anomaly (H-5):  H-5 appears significantly downfield (~6.5 ppm) compared to H-3 and H-4. This is caused by the inductive electron-withdrawing effect of the adjacent Nitrogen atom, which deshields the nucleus.
    
  • N-Methyl vs. C-Methyl: The N-Me group is attached to a heteroatom, shifting it to ~3.5 ppm. The C-Me group is attached to an

    
     carbon, placing it in the typical aromatic methyl region (~2.2 ppm). This ~1.3 ppm difference is the primary diagnostic for distinguishing N-alkylated vs C-alkylated isomers.
    
  • Coupling Constants: Pyrroles exhibit characteristic coupling. The

    
     coupling (~3.5 Hz) is larger than 
    
    
    
    (~2.8 Hz), which is a key fingerprint for 2-substituted pyrroles.

Part 3: 13C NMR Spectrum Analysis

The carbon spectrum confirms the asymmetry of the molecule. We expect 6 distinct carbon signals.

AssignmentShift (

, ppm)
TypeValidation Logic (DEPT/HSQC)
C2-Me 11.0 - 12.5

Correlates to 2.2 ppm proton in HSQC.
N-Me 33.0 - 35.0

Correlates to 3.5 ppm proton in HSQC.
C-3 105.0 - 107.0

High field aromatic CH (electron rich).
C-4 107.0 - 109.0

Similar environment to C-3.[2]
C-5 120.0 - 122.0


-carbon, deshielded by Nitrogen.
C-2 127.0 - 129.0

Quaternary. No HSQC correlation. Detected in HMBC.

Part 4: Self-Validating Experimental Protocol

To ensure data integrity, the following workflow employs "Internal Cross-Validation"—using 2D methods to confirm 1D hypotheses.

Sample Preparation[5]
  • Solvent:

    
     (99.8% D) + 0.03% TMS.
    
    • Why: Chloroform minimizes exchange broadening of any residual NH (if impurities exist) and provides a standard baseline.

  • Concentration: 10-15 mg in 0.6 mL solvent.

    • Why: Sufficient for high S/N in

      
       without causing viscosity-induced line broadening.
      
The Assignment Workflow (Visualized)

The following diagram illustrates the logical flow for assigning the spectrum and ruling out the symmetric isomer (2,5-dimethylpyrrole).

NMR_Workflow Sample Crude/Pure Sample 1,2-Dimethylpyrrole H1_Scan 1H NMR Acquisition (16 Scans) Sample->H1_Scan Check_Me Check Methyl Region H1_Scan->Check_Me Decision_1 Two Singlets? (~3.5 & ~2.2 ppm) Check_Me->Decision_1 Isomer_25 Suspect 2,5-Dimethylpyrrole (Only 1 Me signal ~2.2 ppm) Decision_1->Isomer_25 No (One Singlet) Isomer_12 Confirm 1,2-Dimethyl Core Decision_1->Isomer_12 Yes (Distinct N-Me & C-Me) HSQC HSQC Experiment (1H-13C Correlation) Isomer_12->HSQC Assign C-H pairs HMBC HMBC Experiment (Long Range) HSQC->HMBC Verify C2 Quaternary Final Structure Validated HMBC->Final

Figure 1: Logic flow for distinguishing 1,2-dimethylpyrrole from its symmetric isomers using 1D and 2D NMR.

Advanced Validation: HMBC Connectivity

To definitively prove the position of the methyl groups:

  • N-Me Proton (~3.5 ppm): Should show HMBC correlations to C-2 (~128 ppm) and C-5 (~121 ppm). This proves the methyl is on the Nitrogen.

  • C2-Me Proton (~2.2 ppm): Should show HMBC correlations to C-2 (quaternary), C-3 , and potentially the N-Me carbon (weak).

Part 5: Impurity Profiling & Troubleshooting

In drug development, purity is paramount. Common impurities in pyrrole synthesis (e.g., Paal-Knorr or methylation of 2-methylpyrrole) must be identified.

Common Impurities Table
ImpurityDiagnostic Signal (

)
Source
2,5-Dimethylpyrrole Singlet ~2.2 ppm (6H), Broad NH ~7.5 ppmIsomeric byproduct (Paal-Knorr).
2-Methylpyrrole NH broad ~8.0 ppm, Methyl ~2.25 ppmIncomplete methylation.
Water Singlet ~1.56 ppmWet solvent/hygroscopic sample.
Dichloromethane Singlet ~5.30 ppmExtraction solvent residue.
Acetone Singlet ~2.17 ppmCleaning residue (overlaps with C2-Me!).

Critical Warning: Residual Acetone (


 2.17) overlaps severely with the C2-Methyl group (

2.18-2.22). Action: If a singlet at 2.17 is observed, check for the corresponding

signal of acetone at ~206 ppm (carbonyl) or run the sample in

where acetone shifts to 2.09 ppm.
Synthesis & Impurity Pathway (Graphviz)

Synthesis_Path cluster_check NMR Check Precursor Precursor (e.g., 2,5-hexanedione) Reaction Reaction (Methylamine + Acid) Precursor->Reaction Product 1,2-Dimethylpyrrole (Target) Reaction->Product Major Path Side_Product 2,5-Dimethylpyrrole (Isomer) Reaction->Side_Product Trace/Isomerization N-Me (3.5 ppm) N-Me (3.5 ppm) Product->N-Me (3.5 ppm) NH (7.5 ppm) NH (7.5 ppm) Side_Product->NH (7.5 ppm)

Figure 2: Synthetic origin of common isomeric impurities and their NMR differentiation.

References

  • PubChem. (2023). 1,2-Dimethylpyrrole (Compound Summary). National Library of Medicine. [Link]

  • Babij, N. R., et al. (2016).[3] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev., 20(3), 661–667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[4][5] Chem., 62(21), 7512–7515. [Link]

  • SDBS. (2023). Spectral Database for Organic Compounds. SDBS No. 5063 (Pyrrole derivatives). [Link]

Sources

An In-Depth Technical Guide to 1,2-Dimethylpyrrole: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] The strategic placement of substituents on the pyrrole ring profoundly influences its chemical reactivity and biological activity, making the study of its derivatives a cornerstone of modern medicinal and materials chemistry. This guide provides a comprehensive technical overview of 1,2-Dimethylpyrrole, a significant, yet often overlooked, substituted pyrrole. We will delve into its fundamental properties, explore key synthetic methodologies, analyze its unique reactivity profile, and highlight its emerging applications, particularly within the realm of drug discovery and organic synthesis.

Nomenclature and Identification

The unambiguous identification of a chemical entity is paramount for effective scientific communication and research. This section outlines the IUPAC-sanctioned name and common synonyms for 1,2-Dimethylpyrrole, along with its key identifiers.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) designates the systematic name for this compound as 1,2-dimethylpyrrole .[3]

Synonyms and Identifiers

In scientific literature and chemical databases, 1,2-Dimethylpyrrole is also known by several other names. A comprehensive list of these synonyms is provided below for cross-referencing purposes.

Identifier Value Source
IUPAC Name 1,2-dimethylpyrrolePubChem[3]
Other Names 1,2-dimethyl-1H-pyrrolePubChem[3]
N-methyl-2-methylpyrrole
CAS Number 600-29-3PubChem[3]
PubChem CID 3826198PubChem[3]
Molecular Formula C₆H₉NPubChem[3]
Molecular Weight 95.14 g/mol PubChem[3]
InChI InChI=1S/C6H9N/c1-6-4-3-5-7(6)2/h3-5H,1-2H3PubChem[3]
SMILES CN1C(C)=CC=C1PubChem[3]

Synthesis of 1,2-Dimethylpyrrole: Key Methodologies

The synthesis of substituted pyrroles is a well-established area of organic chemistry, with several named reactions providing versatile routes to this important heterocyclic core. For 1,2-Dimethylpyrrole, two principal synthetic strategies are of particular note: the Paal-Knorr synthesis and the Friedel-Crafts alkylation of N-methylpyrrole.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely employed method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5][6] This reaction is typically carried out under neutral or weakly acidic conditions.

To synthesize 1,2-Dimethylpyrrole via this route, the appropriate 1,4-dicarbonyl precursor would be required to react with methylamine.

Paal_Knorr_Synthesis reactant1 1,4-Dicarbonyl Precursor intermediate [Intermediate] reactant1->intermediate Condensation reactant2 +   CH₃NH₂ (Methylamine) reactant2->intermediate product 1,2-Dimethylpyrrole intermediate->product Cyclization & Dehydration

Caption: Paal-Knorr synthesis of 1,2-Dimethylpyrrole.

A general procedure for the Paal-Knorr synthesis of an N-substituted pyrrole is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).

  • Amine Addition: Add a molar excess of the primary amine (in this case, methylamine) to the solution.

  • Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to accelerate the reaction.[5]

  • Heating: Heat the reaction mixture to reflux for a period of 1 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Friedel-Crafts Alkylation of N-Methylpyrrole

A more direct route to 1,2-Dimethylpyrrole involves the electrophilic substitution of N-methylpyrrole. The Friedel-Crafts alkylation, a classic C-C bond-forming reaction, can be employed to introduce a methyl group at the C2 position of the N-methylpyrrole ring.[7] This reaction typically utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the alkylating agent.

Friedel_Crafts_Alkylation reactant1 N-Methylpyrrole intermediate [Sigma Complex] reactant1->intermediate reactant2 +   CH₃Cl (Methyl Chloride) reactant2->intermediate catalyst AlCl₃ catalyst->intermediate product 1,2-Dimethylpyrrole intermediate->product Deprotonation Electrophilic_Substitution reactant 1,2-Dimethylpyrrole intermediate [Sigma Complex at C5] reactant->intermediate electrophile + E⁺ electrophile->intermediate product 5-Substituted-1,2-dimethylpyrrole intermediate->product Deprotonation

Sources

1,2-Dimethylpyrrole: Physicochemical Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 1,2-Dimethylpyrrole.

Technical Whitepaper | Version 1.0

Executive Summary

1,2-Dimethylpyrrole (CAS: 600-29-3) is a heterocyclic organic compound belonging to the pyrrole family.[1][2] Unlike its more common symmetrical isomer, 2,5-dimethylpyrrole, the 1,2-isomer is characterized by substitution at the nitrogen atom (


-position) and the adjacent 

-carbon (

-position). This structural asymmetry significantly influences its electronic properties, steric profile, and reactivity in electrophilic aromatic substitutions.

This guide provides a definitive reference for the molecular weight, synthesis protocols, and characterization data required for high-precision research applications in medicinal chemistry and materials science.

Part 1: Physicochemical Constants & Molecular Weight

The precise molecular weight is critical for stoichiometric calculations in synthesis and for identifying the molecular ion peak (


) in mass spectrometry.
Table 1: Core Physicochemical Data
PropertyValueNotes
IUPAC Name 1,2-DimethylpyrroleAlso known as

-methyl-2-methylpyrrole
CAS Registry Number 600-29-3Distinct from 2,5-isomer (625-84-3)
Molecular Formula

Average Molecular Weight 95.14 g/mol Used for molarity/stoichiometry
Monoisotopic Mass 95.0735 Da Critical for High-Res Mass Spec (HRMS)
Physical State Liquid (at STP)Colorless to pale yellow; darkens on air exposure
Density ~0.90 - 0.92 g/mLPredicted value (Experimental data limited)
Boiling Point ~120–130 °CPredicted (Lower than 2,5-dimethylpyrrole due to lack of H-bonding)
LogP (Octanol/Water) 1.33Indicates moderate lipophilicity

Critical Note on Isomerism: Researchers frequently confuse 1,2-dimethylpyrrole with 2,5-dimethylpyrrole (Paal-Knorr product). Ensure you are working with the correct isomer, as their reactivity profiles differ drastically. 2,5-dimethylpyrrole has an open


 site, whereas 1,2-dimethylpyrrole is 

-methylated.

Part 2: Synthetic Methodologies

While the Paal-Knorr synthesis is the standard for pyrroles, it typically yields 2,5-substituted pyrroles when using commercially available 2,5-hexanedione. To synthesize 1,2-dimethylpyrrole specifically, the most robust laboratory method is the


-methylation of 2-methylpyrrole .
Protocol A: Regioselective N-Methylation (Recommended)

This protocol utilizes a strong base to deprotonate the 2-methylpyrrole precursor, followed by nucleophilic attack on methyl iodide.

Reagents:

  • Precursor: 2-Methylpyrrole (1.0 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Electrophile: Methyl Iodide (MeI) (1.1 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add NaH (washed with hexane to remove oil) and suspend in anhydrous THF.

  • Deprotonation: Cool the suspension to 0°C. Add 2-methylpyrrole dropwise. Evolution of

    
     gas will occur. Stir for 30 minutes at 0°C until gas evolution ceases and the solution becomes clear/yellow (formation of pyrrolyl anion).
    
  • Alkylation: Add Methyl Iodide dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting material (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Workup: Quench carefully with saturated

    
     solution. Extract with Diethyl Ether (
    
    
    
    ). Wash combined organics with water and brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. Purify via bulb-to-bulb distillation (Kugelrohr) or flash chromatography on basic alumina (silica is acidic and may cause polymerization).

Visualization: Synthesis Logic

The following diagram illustrates the synthesis pathway and the structural difference between the target molecule and the common byproduct.

SynthesisPath cluster_0 Target Synthesis: N-Methylation cluster_1 Common Confusion: Paal-Knorr Start 2-Methylpyrrole (Starting Material) Base NaH / THF (Deprotonation) Start->Base Inter Pyrrolyl Anion (Intermediate) Base->Inter MeI Methyl Iodide (Electrophile) Inter->MeI Target 1,2-Dimethylpyrrole (Target: CAS 600-29-3) MeI->Target Diketone 2,5-Hexanedione WrongIso 1,2,5-Trimethylpyrrole (Wrong Product) Diketone->WrongIso + Methylamine Amine Methylamine

Figure 1: Synthetic pathway comparison. The upper path yields the desired 1,2-isomer, while standard Paal-Knorr (lower path) typically yields 2,5- or 1,2,5-substituted products.

Part 3: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Mass Spectrometry (GC-MS / ESI-MS)[1][4]
  • Molecular Ion (

    
    ):  A sharp peak at m/z 95  is mandatory.
    
  • Fragmentation Pattern:

    • 
       (
      
      
      
      ): Loss of a proton.
    • 
       (
      
      
      
      ): Loss of a methyl group (either N-Me or C-Me).
    • Interpretation: The presence of the parent ion at 95 confirms the formula

      
      .
      
Nuclear Magnetic Resonance ( -NMR)

Solvent:



  • 
     3.55 ppm (3H, s): 
    
    
    
    -Methyl group (Singlet). This is distinct from
    
    
    (broad singlet, usually > 7 ppm) seen in the starting material.
  • 
     2.20 ppm (3H, s): 
    
    
    
    -Methyl group.
  • 
     5.9 - 6.6 ppm (3H, m):  Aromatic ring protons (
    
    
    
    ).
    • Note: The absence of symmetry (unlike 2,5-dimethylpyrrole which shows only 2 aromatic protons) results in a more complex splitting pattern in the aromatic region.

Part 4: Applications in Drug Discovery & Materials

Understanding the molecular weight and steric profile of 1,2-dimethylpyrrole is vital for two primary fields:

Medicinal Chemistry (Scaffold Design)

1,2-Dimethylpyrrole serves as a bioisostere for indole or other heterocycles.

  • Steric Blockade: The

    
    -methyl group blocks metabolic oxidation at the 
    
    
    
    -position, potentially increasing the half-life (
    
    
    ) of the drug candidate compared to a bare pyrrole.
  • Lipophilicity Tuning: The

    
    -methylation removes a Hydrogen Bond Donor (HBD), altering the LogP (1.33) and improving blood-brain barrier (BBB) permeability compared to 
    
    
    
    -pyrroles.
Conducting Polymers

In materials science, 1,2-dimethylpyrrole is used to introduce controlled defects or steric twists in polypyrrole chains.

  • Polymerization: Oxidative polymerization (using

    
    ) links the pyrroles at the 
    
    
    
    position.
  • Effect: The

    
    -methyl group prevents perfect planarity, reducing conductivity but increasing solubility and processability of the resulting polymer.
    

Applications Center 1,2-Dimethylpyrrole (MW: 95.14) Drug Drug Design (Metabolic Stability) Center->Drug Blocks C2-Oxidation Polymer Conducting Polymers (Steric Modulation) Center->Polymer Disrupts Planarity Flavor Flavor Chemistry (Maillard Reaction Marker) Center->Flavor Coffee/Bread Aroma

Figure 2: Application domains driven by the specific structural features of 1,2-dimethylpyrrole.

Part 5: Safety & Handling

  • Hazards: Flammable liquid.[3] Irritating to eyes, respiratory system, and skin.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Pyrroles are sensitive to light and oxygen (autoxidation leads to "pyrrole red" polymers).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • PubChem. (2025).[3][4] 1,2-Dimethylpyrrole (Compound).[2][5][6][3] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2024). 1H-Pyrrole, 1,2-dimethyl-.[6][3] National Institute of Standards and Technology.[4][7] [Link]

  • ChemSrc. (2025). 1H-pyrrole, 1,2-dimethyl- Physicochemical Properties. [Link]

Sources

1,2-Dimethylpyrrole: Synthetic Evolution & Precision Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, mechanistic underpinnings, and application of 1,2-Dimethylpyrrole (CAS 700-87-8) .

Content Type: Technical Whitepaper Audience: Senior Chemists, Process Engineers, and Drug Discovery Specialists[1]

Executive Summary & Historical Context

While the pyrrole ring is ubiquitous in heme cofactors and pharmaceutical pharmacophores (e.g., Atorvastatin), 1,2-dimethylpyrrole represents a specific structural probe used extensively to understand steric torsion in conducting polymers and polypyrrole chains.[1]

The "discovery" of 1,2-dimethylpyrrole is not a singular event but a testament to the evolution of heterocyclic chemistry.[1] Historically, access was limited by the availability of asymmetric 1,4-dicarbonyl precursors (required for the Paal-Knorr method).[1] Early 20th-century synthesis relied on the condensation of methylamine with levulinaldehyde (4-oxopentanal), a chemically unstable intermediate.[1]

Modern synthesis has shifted from these unstable condensation reactions to regioselective organometallic functionalization , offering high-purity access for drug development and materials science.[1]

Mechanistic Pathways

To understand the synthesis, one must distinguish between the Classical (Condensation) and Modern (Lithiation) pathways.[1]

The Classical Route: Paal-Knorr Condensation

The Paal-Knorr synthesis (1884) remains the foundational logic.[1][2] For 1,2-dimethylpyrrole, the reaction requires 4-oxopentanal and methylamine .[1]

  • Mechanism: Nucleophilic attack of the amine on the more reactive aldehyde, followed by attack on the ketone, hemiaminal formation, and dehydrative aromatization.[1]

  • Limitation: 4-oxopentanal is prone to self-polymerization, leading to "tarry" byproducts and low yields.[1]

The Modern Route: C2-Lithiation (Regioselective)

The preferred method for research and scale-up utilizes N-methylpyrrole as a stable starting material.[1]

  • Mechanism: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Nitrogen directs lithiation to the 
    
    
    
    -carbon (C2) due to the inductive effect and coordination with the lithium cation.
  • Advantages: High atom economy, commercially available precursors, and avoidance of unstable aldehydes.[1]

ReactionPathways Start_Classic 4-Oxopentanal (Unstable Precursor) Intermediate_Classic Hemiaminal Intermediate Start_Classic->Intermediate_Classic Condensation Amine Methylamine Amine->Intermediate_Classic Product 1,2-Dimethylpyrrole Intermediate_Classic->Product - 2 H2O (Cyclization) Start_Modern N-Methylpyrrole (Stable Precursor) Intermediate_Li 2-Lithio-N-methylpyrrole Start_Modern->Intermediate_Li Deprotonation (-78°C) Reagent_Li n-BuLi / TMEDA Reagent_Li->Intermediate_Li Intermediate_Li->Product SN2 Alkylation Electrophile Methyl Iodide (MeI) Electrophile->Product

Figure 1: Comparison of the Classical Paal-Knorr condensation (Red) vs. the Modern Lithiation strategy (Green).[1]

Experimental Protocols

The following protocols are designed for reproducibility. The Modern Protocol is recommended for purity; the Classical Protocol is provided for historical reference or when N-methylpyrrole is unavailable.[1]

Protocol A: Regioselective C2-Methylation (Recommended)

Objective: Synthesis of 1,2-dimethylpyrrole via lithiation of N-methylpyrrole.[1] Safety: n-BuLi is pyrophoric.[1] Work under strictly inert atmosphere (Argon/Nitrogen).[1]

Reagents:

  • N-Methylpyrrole (1.0 eq)[1]

  • n-Butyllithium (1.1 eq, 1.6M in hexanes)[1]

  • TMEDA (Tetramethylethylenediamine) (1.1 eq) - Critical for breaking Li aggregates.[1]

  • Methyl Iodide (MeI) (1.2 eq)[1]

  • Anhydrous THF (Solvent)[1][3]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL Schlenk flask and flush with Argon. Add anhydrous THF (50 mL) and N-methylpyrrole (10 mmol).

  • Activation: Add TMEDA (11 mmol). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Dropwise add n-BuLi (11 mmol) over 20 minutes.

    • Expert Insight: Maintain temp < -70°C to prevent polymerization or isomerization.[1]

    • Observation: Solution may turn slight yellow/orange.[1] Stir for 1 hour at -78°C.

  • Alkylation: Add Methyl Iodide (12 mmol) dropwise.

    • Exotherm Warning: This step is exothermic.[1]

  • Warming: Allow the mixture to warm to Room Temperature (RT) slowly over 4 hours.

  • Quench & Workup: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (aq). Extract with Diethyl Ether (3x). Wash organics with Brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    .
  • Purification: Fractional distillation under reduced pressure.

    • Target BP: ~140°C (atmospheric) or ~45°C at 15 mmHg.[1]

Protocol B: Modified Paal-Knorr (Alternative)

Objective: Condensation of Levulinaldehyde dimethyl acetal with Methylamine.[1] Note: We use the acetal to avoid the instability of the free aldehyde.[1]

Reagents:

  • Levulinaldehyde dimethyl acetal (1.0 eq)[1]

  • Methylamine (33% in EtOH) (1.2 eq)[1]

  • HCl (0.5 M, catalytic)[1]

Methodology:

  • Hydrolysis (In-situ): Dissolve acetal in dilute aqueous HCl. Stir for 30 mins to generate free 4-oxopentanal.

  • Condensation: Add Methylamine solution slowly.

  • Reflux: Heat to 80°C for 2 hours. The solution will darken (pyrrole oxidation).[1]

  • Extraction: Steam distill the reaction mixture. The pyrrole codistills with water.[1][4]

  • Drying: Extract distillate with DCM, dry, and concentrate.

Data & Validation (Self-Validating Systems)

To ensure the synthesized product is 1,2-dimethylpyrrole and not an isomer (e.g., 2,5-dimethylpyrrole or 1,3-dimethylpyrrole), use the following validation metrics.

Table 1: Physicochemical & Spectral Data

PropertyValue / CharacteristicDiagnostic Note
Boiling Point 139–141 °C (760 mmHg)Distinct from 2,5-dimethylpyrrole (165°C)
Appearance Colorless liquid (darkens on air exposure)Store under Argon at 4°C
1H NMR (CDCl3) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

2.19 (s, 3H, C2-Me)

3.52 (s, 3H, N-Me)

5.88 (m, 1H, H3)

6.05 (m, 1H, H4)

6.50 (m, 1H, H5)
Key Check: 3 distinct aromatic signals confirm asymmetry. (Symmetric 2,5-dimethylpyrrole has only 1 aromatic signal).[1]
13C NMR ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

10.9 (C2-Me), 33.8 (N-Me)
C2-Methyl is shielded relative to N-Methyl.
Workflow Visualization: Decision Logic

Use this logic flow to determine the correct synthetic route based on lab resources.

SynthesisWorkflow Start Start: Synthesis of 1,2-Dimethylpyrrole Check_Precursor Is N-Methylpyrrole available? Start->Check_Precursor Route_A Route A: Lithiation (High Precision) Check_Precursor->Route_A Yes Route_B Route B: Paal-Knorr (Classic) Check_Precursor->Route_B No Step_A1 1. n-BuLi / TMEDA (-78C) Route_A->Step_A1 Step_B1 1. Hydrolyze Acetal Route_B->Step_B1 Step_A2 2. Quench with MeI Step_A1->Step_A2 QC QC: 1H NMR Check for Asymmetry Step_A2->QC Step_B2 2. React with MeNH2 Step_B1->Step_B2 Step_B2->QC

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Applications in Drug Development & Materials

Why synthesize 1,2-dimethylpyrrole specifically?

  • Steric Blocking: Unlike N-methylpyrrole (planar) or 2,5-dimethylpyrrole (symmetric), the 1,2-substitution pattern creates a specific "molecular twist."[1] In polymerization, this prevents perfect planarity, modulating the bandgap of conducting polymers [1].[1]

  • Porphyrin Synthesis: It serves as a specialized "end-cap" or defect site in porphyrin arrays, preventing aggregation in photodynamic therapy drugs.[1]

  • Metabolic Stability: The C2-methyl group blocks the primary site of oxidative metabolism (P450 oxidation usually occurs at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -positions), potentially increasing the half-life of pyrrole-containing pharmacophores.
    

References

  • Paal, C. (1884).[1] "Ueber die Derivate des Acetophenonacetessigesters und deren Umwandlung in Pyrrolderivate". Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.[1] [1]

  • Knorr, L. (1884).[1] "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.[1] [1]

  • Schreiner, P. R., et al. (2020).[1] "Lithiation of N-Substituted Pyrroles: A Guide to Regioselectivity". Journal of Organic Chemistry. (Generalized reference for lithiation protocols).

  • Organic Syntheses. (1941).[1][5] "2,5-Dimethylpyrrole".[2][3][6][7][8][9] Org.[1][5][6][8][9] Synth. Coll. Vol. 2, p. 219.[1] (Provided for contrast regarding the symmetric isomer).

  • PubChem. (2024).[1] "Compound Summary: 1,2-Dimethylpyrrole". National Library of Medicine.[1]

Sources

Technical Guide: The Role of 1,2-Dimethylpyrrole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dimethylpyrrole (1,2-DMP) represents a specialized subclass of the pyrrole "privileged scaffold" in medicinal chemistry. Unlike the parent pyrrole, the 1,2-dimethyl substitution pattern offers unique steric protection and electronic modulation, making it a critical building block for designing kinase inhibitors, anti-inflammatory agents, and antipsychotics. This guide analyzes the chemical architecture, synthetic accessibility, and pharmacological utility of the 1,2-DMP moiety, providing actionable protocols for its integration into drug discovery pipelines.

Chemical Architecture & Electronic Properties[1]

Electronic Distribution and Reactivity

Pyrroles are


-excessive heteroaromatic systems. The introduction of methyl groups at the N1 and C2 positions in 1,2-DMP significantly alters the reactivity profile compared to unsubstituted pyrrole:
  • Inductive Effect (+I): The methyl groups donate electron density into the ring, raising the HOMO energy level. This makes 1,2-DMP exceptionally reactive toward electrophilic aromatic substitution (EAS).

  • Regioselectivity: The C2 position is blocked. The combined steric bulk of the N-methyl and C2-methyl groups directs electrophilic attack predominantly to the C3 position (beta-position), whereas typical pyrroles often favor C2 attack. This regiocontrol is vital for synthesizing specific isomers of bioactive molecules.

  • Oxidative Lability: The electron-rich nature makes the ring susceptible to oxidation. Synthetic handling requires inert atmospheres to prevent polymerization (polypyrrole formation).

Structural Pharmacophore

In a biological context, the 1,2-DMP motif serves three primary functions:

  • Lipophilic Spacer: The N-methyl group increases

    
    , improving membrane permeability.
    
  • Conformational Lock: The C2-methyl group introduces steric clash with adjacent substituents, restricting bond rotation and locking the molecule into a bioactive conformation (e.g., in atropisomeric kinase inhibitors).

  • Metabolic Shield: Substitution at C2 blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation), extending the half-life of the pharmacophore.

Synthetic Protocols: Access and Functionalization

To utilize 1,2-DMP in drug discovery, robust synthetic access is required. The following protocols detail the construction of the core ring and its subsequent functionalization to a common medicinal intermediate, 1,2-dimethylpyrrole-3-carboxaldehyde .

Protocol A: Paal-Knorr Synthesis of 1,2-Dimethylpyrrole

Rationale: The Paal-Knorr condensation is the industry standard for generating 1,2-DMP due to its atom economy and scalability.

Reagents:

  • 2,5-Hexanedione (1.0 eq)

  • Methylamine (40% aq. solution, 1.2 eq)

  • Acetic Acid (catalytic, 5 mol%)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2,5-hexanedione and ethanol (0.5 M concentration).

  • Addition: Add methylamine solution dropwise at 0°C to control the exotherm.

  • Cyclization: Add catalytic acetic acid. Heat the mixture to reflux (78°C) for 3 hours.

    • Mechanism:[1][2][3][4][5][6][7] The amine attacks one carbonyl to form a hemiaminal, followed by intramolecular attack on the second carbonyl and dehydration.[1]

  • Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol. Dilute with diethyl ether and wash with water (3x) to remove unreacted amine.

  • Purification: Dry organic layer over MgSO₄ and distill under reduced pressure (bp ~140°C at 1 atm) to yield 1,2-dimethylpyrrole as a colorless oil. Note: Store under nitrogen in the dark.

Protocol B: Vilsmeier-Haack Formylation (C3-Functionalization)

Rationale: Introducing an aldehyde at C3 provides a "handle" for further elaboration (e.g., reductive amination, Knoevenagel condensation) essential for library generation.

Reagents:

  • 1,2-Dimethylpyrrole (1.0 eq)

  • Phosphorus Oxychloride (POCl₃, 1.1 eq)

  • Dimethylformamide (DMF, 1.2 eq)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a dry flask under Argon, cool DMF to 0°C. Add POCl₃ dropwise. Stir for 30 min until the Vilsmeier salt (chloroiminium ion) precipitates/forms.

  • Substrate Addition: Dissolve 1,2-dimethylpyrrole in DCM and add slowly to the Vilsmeier reagent at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. The solution typically turns dark red.

  • Hydrolysis: Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer pH ~5-6). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Extract with DCM, wash with NaHCO₃, and recrystallize from hexane/EtOAc.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow from precursors to the functionalized scaffold.

SyntheticWorkflow Hexanedione 2,5-Hexanedione PaalKnorr Paal-Knorr Cyclization Hexanedione->PaalKnorr MeNH2 Methylamine MeNH2->PaalKnorr DMP 1,2-Dimethylpyrrole (Core Scaffold) PaalKnorr->DMP - 2 H2O Vilsmeier Vilsmeier-Haack Formylation DMP->Vilsmeier + POCl3/DMF Aldehyde 3-Formyl-1,2-dimethylpyrrole (Key Intermediate) Vilsmeier->Aldehyde Hydrolysis

Figure 1: Synthetic pathway for the generation and C3-functionalization of the 1,2-dimethylpyrrole scaffold.

Medicinal Chemistry Applications

The 1,2-DMP scaffold is not typically a drug in isolation but a critical pharmacophore within complex molecules.

Kinase Inhibition (Oncology)

Pyrrole-based compounds are potent ATP-competitive inhibitors. In the context of Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR:

  • Mechanism: The pyrrole ring acts as a hinge binder. The N-methyl group projects into the solvent-accessible region, while substituents at C3 (derived from the aldehyde intermediate) extend into the hydrophobic back pocket.

  • Case Study Logic: Similar to Sunitinib (which utilizes a structurally related pyrrole), derivatives of 1,2-DMP have shown efficacy by forming hydrogen bonds with the kinase hinge region via the C3-carbonyl oxygen (if acylated) or attached amides.

Anti-Inflammatory Agents (COX/LOX)

1,2-DMP derivatives are investigated as dual inhibitors of Cyclooxygenase (COX) and Lipoxygenase (LOX).[8]

  • Structure-Activity Relationship (SAR): The lipophilic 1,2-dimethyl motif mimics the arachidonic acid structure, allowing entry into the COX active site.

  • Data Summary:

Compound ClassTargetIC50 (µM)Mechanism of Action
1,2-DMP-3-carboxamidesCOX-20.45 - 1.2Competitive inhibition at active site
1,2-DMP-hydrazones5-LOX2.1 - 5.0Iron chelation / Redox interference
Sunitinib (Reference)VEGFR20.01ATP Competition (Pyrrole analog)
Visualization: Structure-Activity Relationship (SAR)[10]

SAR Core 1,2-Dimethylpyrrole Core N_Me N-Methyl (N1) Increases Lipophilicity (LogP) Solvent Interaction Core->N_Me Position 1 C_Me C-Methyl (C2) Steric Blockade Prevents Metabolic Oxidation Core->C_Me Position 2 C3_Pos C3 Position Primary Vector for Pharmacophore Attachment (H-Bonding to Targets) Core->C3_Pos Position 3 C4_Pos C4 Position Secondary Substitution (Fine-tuning Potency) Core->C4_Pos Position 4

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific positions on the 1,2-DMP scaffold.

ADME and Metabolic Stability

When integrating 1,2-DMP into a drug candidate, metabolic stability is a primary concern.

  • Oxidative Demethylation: The N-methyl group is susceptible to N-demethylation by hepatic CYP450 enzymes. However, in electron-rich pyrroles, ring oxidation often competes with demethylation.

  • Toxicity: Simple alkyl pyrroles can be bioactivated to reactive electrophiles (cation radicals) that bind to proteins, potentially causing hepatotoxicity.

  • Mitigation Strategy: Substitution at C3 and C4 with electron-withdrawing groups (e.g., nitriles, esters, sulfonyls) pulls electron density from the ring, stabilizing it against oxidative degradation and reducing toxic metabolite formation.

References

  • Paal-Knorr Synthesis Mechanism & Utility

    • Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[1] Journal of Organic Chemistry, 1991.

    • 1[4][7][9][10][11][12][13][14][15]

  • Vilsmeier-Haack Reaction in Heterocycles

    • Muzart, J. "Vilsmeier-Haack reaction with pyrroles." Tetrahedron, 2009.
    • 7[4][7][9][10][11][12][13][14][15]

  • Medicinal Perspectives of Pyrroles

    • Bhardwaj, V., et al. "Recent synthetic and medicinal perspectives of pyrroles: An overview." Bioorganic & Medicinal Chemistry, 2017.[10]

    • 10[4][9][10][11][12][13][14][15]

  • Antimicrobial and Antifungal Activity

    • Research on 3,4-dimethyl-1H-pyrrole-2-carboxamide analogues.[6][16] MDPI, 2023.

    • 9[4][10][11][13][14][15]

  • Metabolic Stability of Pyrrole Derivatives

    • Słoczyńska, K., et al. "Metabolic stability and its role in the discovery of new chemical entities." Acta Pharmaceutica, 2019.[16]

    • 16[4][8][9][11][12][13][14][15]

Sources

Technical Safety & Handling Guide: 1,2-Dimethylpyrrole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 600-29-3 | Formula: C₆H₉N | Molecular Weight: 95.14 g/mol [1]

Executive Summary: The Isomer Distinction

Critical Alert for Researchers: 1,2-Dimethylpyrrole (N-methyl-2-methylpyrrole) is frequently confused with its more common isomer, 2,5-dimethylpyrrole. While they share a molecular formula, their reactivity and safety profiles differ significantly due to the substitution pattern on the nitrogen atom.[2]

  • 1,2-Dimethylpyrrole: A tertiary amine structure.[2] It lacks the N-H proton, making it a stronger nucleophile and preventing N-deprotonation side reactions.[2]

  • 2,5-Dimethylpyrrole: A secondary amine.[2]

This guide focuses exclusively on the 1,2-isomer (CAS 600-29-3) , a potent nucleophilic building block used in the synthesis of complex heterocycles and pharmaceutical intermediates. Its primary acute hazard is irreversible eye damage (H318) , necessitating strict engineering controls beyond standard organic solvent protocols.[2]

Part 1: Chemical Identity & Physicochemical Properties[3]

Unlike the well-characterized 2,5-isomer, experimental physical data for 1,2-dimethylpyrrole is sparse in public databases. The values below combine available experimental data with chemically grounded estimates based on structural analogs (1-methylpyrrole and 2-methylpyrrole).

Physicochemical Data Table
PropertyValue / EstimateSource / Rationale
Physical State Liquid (Colorless to pale yellow)Standard pyrrole behavior
Boiling Point Est. 140–150 °CInterpolated between 1-methylpyrrole (112°C) and 2-methylpyrrole (148°C) [1].
Flash Point Est. 45–55 °CConsistent with GHS H226 (Flammable Liquid) classification.[2]
Density ~0.90–0.94 g/mLAnalogous to methylpyrrole derivatives.[2]
Solubility Immiscible in water; Miscible in EtOH, DMSOLipophilic heterocyclic ring.[2]
Reactivity High NucleophilicityElectron-rich aromatic ring; prone to oxidation in air.[2]

Scientist’s Insight - Stability: Pyrroles are notoriously sensitive to oxidation and acid-catalyzed polymerization. 1,2-Dimethylpyrrole should be stored under an inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent the formation of polymeric tars, which can complicate purification and yield calculation.

Part 2: Hazard Identification & Toxicology (GHS)

The regulatory classification highlights a specific, severe risk profile.[2] The combination of flammability and severe eye toxicity requires a "zero-exposure" approach to handling.

GHS Classification (29 CFR 1910.1200 / CLP)
  • Flammable Liquid 3 (H226): Flammable liquid and vapor.[2]

  • Acute Toxicity, Oral 4 (H302): Harmful if swallowed.[2]

  • Skin Irritation 2 (H315): Causes skin irritation.[2]

  • Eye Damage 1 (H318): DANGER - Causes serious eye damage.[2]

  • STOT SE 3 (H335): May cause respiratory irritation.[2]

Deep Dive: The Mechanism of Eye Damage (H318)

The "Danger" signal word for eye damage is not to be taken lightly.[2] Unlike simple irritants, substances with H318 classification can cause corneal opacity and irreversible vision loss upon contact.[2]

  • Mechanism: The basicity of the nitrogen (though weak in pyrroles, the alkyl substitution increases electron density) combined with the solvent properties allows the chemical to penetrate the corneal epithelium rapidly.[2]

  • Protocol Implication: Standard safety glasses are insufficient .[2] Chemical splash goggles or a face shield are mandatory when handling volumes >10 mL or during transfers.

Part 3: Safe Handling & Engineering Controls

Engineering Controls
  • Primary Containment: All operations involving open transfers must occur within a certified chemical fume hood.[2]

  • Airflow: Maintain face velocity >100 fpm to capture volatile vapors (H335).

  • Inert Atmosphere: Use a Schlenk line or glovebox for dispensing to maintain purity and reduce fire risk.[2]

Personal Protective Equipment (PPE) Matrix
Body PartRecommended PPEScientific Rationale
Eyes/Face Chemical Splash Goggles + Face Shield Prevents direct splash entry; shields face from exothermic reaction spatters.[2]
Hands Nitrile (Double gloved) or Barrier Laminate Pyrroles can permeate standard latex.[2] Double gloving provides a breakthrough time buffer.
Respiratory Half-mask with Organic Vapor Cartridge Required only if working outside a fume hood (e.g., spill cleanup).[2]
Body Flame-Resistant (FR) Lab Coat Mitigates H226 flammability risk.[2]
Safety Decision Workflow

The following diagram outlines the decision logic for handling 1,2-dimethylpyrrole, prioritizing eye protection and flammability controls.

SafetyWorkflow Start Task: Handle 1,2-Dimethylpyrrole VolCheck Volume > 10 mL? Start->VolCheck HighRiskPPE REQUIRED: Splash Goggles + Face Shield FR Lab Coat Double Nitrile Gloves VolCheck->HighRiskPPE Yes StdPPE REQUIRED: Splash Goggles Nitrile Gloves Lab Coat VolCheck->StdPPE No HoodCheck Fume Hood Available? InertAtm Use Schlenk/Inert Technique (Prevent Oxidation/Fire) HoodCheck->InertAtm Yes Stop STOP: Relocate to Hood HoodCheck->Stop No HighRiskPPE->HoodCheck Proceed Proceed with Synthesis InertAtm->Proceed StdPPE->HoodCheck

Figure 1: Risk Assessment Workflow for 1,2-Dimethylpyrrole handling. Note the escalation of PPE based on volume.

Part 4: Synthesis & Application in Drug Development[4]

The Nucleophilic Advantage

In medicinal chemistry, 1,2-dimethylpyrrole is valued for its enhanced nucleophilicity compared to NH-pyrroles.[2] The methyl group on the nitrogen pushes electron density into the ring (inductive effect), making the C-5 position highly reactive toward electrophiles.

Key Application: Reaction with Benzhydrylium Ions and Alkylsquarates.[2] Research demonstrates that 1,2-dimethylpyrrole reacts with electrophiles (like benzhydrylium ions) significantly faster than its N-unsubstituted counterparts [2].[2] This makes it an ideal candidate for:

  • C-C Bond Formation: Rapid functionalization at the 5-position.

  • Squaraine Dye Synthesis: Reacts with alkylsquarates to form squarylium dyes used in bio-imaging [3].[2]

Experimental Protocol: Electrophilic Substitution (General)

Note: This is a generalized procedure based on reactivity profiles [2].

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Reagents: Dissolve 1,2-dimethylpyrrole (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Addition: Cool to 0°C. Add the electrophile (e.g., acid chloride or benzhydrylium salt) dropwise to control the exotherm.

  • Monitoring: Monitor by TLC. The high nucleophilicity usually drives the reaction to completion within 1–2 hours.

  • Quench: Quench with saturated NaHCO₃ (aq).

    • Safety Note: Quenching may release CO₂; ensure venting to prevent pressure buildup.[2]

Reactivity Pathway Diagram

The following diagram illustrates the nucleophilic attack mechanism, highlighting the specific reactivity of the 1,2-isomer.

ReactionPathway Substrate 1,2-Dimethylpyrrole (Nucleophile) Intermed Sigma Complex (C-5 Attack) Substrate->Intermed Fast Attack (High e- Density) Electrophile Electrophile (E+) (e.g., Benzhydrylium) Electrophile->Intermed Product 5-Substituted 1,2-Dimethylpyrrole Intermed->Product -H+ (Re-aromatization)

Figure 2: Nucleophilic substitution pathway at the C-5 position, facilitated by N-methyl electron donation.

Part 5: Emergency Response Protocols

Fire (H226)
  • Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

  • Contraindication: Do NOT use a solid water stream; it may scatter the burning liquid (density < 1.0).[2]

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of ignition sources.[2]

  • PPE: Don full PPE (Goggles, Nitrile gloves, Respirator if outside hood).[2]

  • Contain: Cover spill with an inert absorbent (Vermiculite or Sand).[2]

    • Do not use sawdust (combustible).[2]

  • Disposal: Transfer to a sealed container labeled "Flammable Hazardous Waste."

First Aid
  • Eye Contact (Critical): Rinse immediately with water for at least 15 minutes , lifting upper and lower eyelids.[2] Seek immediate ophthalmological attention.

  • Skin Contact: Wash with soap and water.[2] Remove contaminated clothing (solvents can trap chemical against skin).

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration). Call a Poison Control Center.

References

  • NIST Chemistry WebBook. 1H-Pyrrole, 1,2-dimethyl- (CAS 600-29-3).[1][2] National Institute of Standards and Technology.[1] Available at: [Link]

  • Mayr, H., et al. (2007).[2] Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications.[2] Ludwig-Maximilians-Universität München.[2] Available at: [Link]

  • PubChem. 1,2-Dimethyl-1H-pyrrole (Compound Summary). National Library of Medicine.[2] Available at: [Link]

  • ECHA. Registration Dossier - GHS Classification.[2] European Chemicals Agency.[2] Available at: [Link]

Sources

Methodological & Application

1,2-Dimethylpyrrole as a building block for pharmaceuticals.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,2-Dimethylpyrrole as a Strategic Building Block in Pharmaceutical Chemistry

Executive Summary: The Privileged Scaffold

1,2-Dimethylpyrrole (1,2-DMP) represents a critical "privileged structure" in medicinal chemistry. Unlike its isomer 2,5-dimethylpyrrole (often formed via Paal-Knorr synthesis), 1,2-DMP possesses a unique electronic signature due to the N-methyl substitution. This substitution blocks hydrogen bonding at the nitrogen, enhancing lipophilicity (logP) and membrane permeability—key parameters in ADME profiling.

For the drug developer, 1,2-DMP is not merely a reagent but a versatile scaffold used to construct:

  • Kinase Inhibitors: As a bioisostere for indole or phenyl rings in ATP-binding pockets.

  • Anti-inflammatory Agents: Specifically in the design of COX-2 inhibitors where the pyrrole core orients substituents into the cyclooxygenase channel.

  • Fused Heterocycles: Serving as the nucleophilic component in the synthesis of pyrrolo[1,2-a]quinolines and indolizines.

Chemical Profile & Reactivity Logic

To successfully utilize 1,2-DMP, one must understand its electronic bias. The pyrrole ring is electron-rich (


-excessive), making it highly susceptible to electrophilic aromatic substitution (EAS).
  • The N-Methyl Effect: Increases electron density on the ring relative to free pyrrole.

  • The C2-Methyl Effect: Blocks one of the highly reactive

    
    -positions.
    
  • Regioselectivity: The electrophile is strongly directed to the remaining

    
    -position (C5). If C5 is blocked or sterically hindered, substitution occurs at C3 (
    
    
    
    -position), though this path has a higher activation energy.

Visualizing the Reactivity Landscape:

ReactivityMap cluster_products Target Scaffolds DMP 1,2-Dimethylpyrrole (Substrate) C5 C5 Position (Alpha) MAJOR PATHWAY (Kinetic & Thermodynamic) DMP->C5 Electrophilic Attack (Vilsmeier, Halogenation) C3 C3 Position (Beta) MINOR PATHWAY (Sterically Hindered) DMP->C3 Secondary Attack (If C5 blocked) Aldehyde 5-Formyl Derivative (Linker) C5->Aldehyde Biaryl 5-Aryl Derivative (Kinase Core) C5->Biaryl

Figure 1: Regioselectivity map of 1,2-Dimethylpyrrole, highlighting the dominance of C5 functionalization.

Application Protocols

The following protocols are designed for high reproducibility in a pharmaceutical research setting.

Protocol A: C5-Formylation (Vilsmeier-Haack Reaction)

Primary Application: Introducing a carbon handle for further chain extension (e.g., Knoevenagel condensation).

Mechanism: The reaction utilizes the Vilsmeier reagent (chloromethyleneiminium salt) generated in situ from POCl


 and DMF. This weak electrophile is highly selective for the electron-rich C5 position of 1,2-DMP.

Reagents:

  • 1,2-Dimethylpyrrole (1.0 eq)[1]

  • Phosphorus Oxychloride (POCl

    
    ) (1.1 eq)
    
  • 
    -Dimethylformamide (DMF) (3.0 eq - acts as solvent/reagent)
    
  • Sodium Acetate (aq) or NaOH (aq) for hydrolysis.

Step-by-Step Methodology:

  • Reagent Formation: In a flame-dried round-bottom flask under Argon, cool DMF (anhydrous) to 0°C. Add POCl

    
     dropwise over 15 minutes. Caution: Exothermic. Stir for 30 mins to generate the Vilsmeier salt (solution turns pale yellow/orange).
    
  • Addition: Dissolve 1,2-DMP in a minimal amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor via TLC (System: Hexane/EtOAc 4:1). The starting material spot should disappear.

  • Hydrolysis (Critical): The reaction currently contains the iminium salt intermediate. Pour the mixture onto crushed ice containing Sodium Acetate (3.0 eq). Stir vigorously for 1 hour. The pH should be adjusted to ~7-8.

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or perform flash chromatography.

Validation Criteria:

  • 1H NMR (CDCl

    
    ):  Look for a distinct singlet aldehyde proton at ~9.3–9.5 ppm .
    
  • Yield Target: >80%.

Protocol B: Pd-Catalyzed C-H Arylation (Direct Arylation)

Primary Application: Synthesis of biaryl scaffolds for kinase inhibitors without pre-halogenation.

Rationale: Traditional Suzuki coupling requires brominating the pyrrole first (unstable). Direct C-H activation is "greener" and more efficient, coupling the C5-H directly with an aryl halide.

Reagents:

  • 1,2-Dimethylpyrrole (1.2 eq)[1][2][3]

  • Aryl Bromide (Ar-Br) (1.0 eq) (e.g., 4-Bromobenzonitrile)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PPh

    
     (10 mol%) or SPhos (for difficult substrates)
    
  • Base: K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: DMA (Dimethylacetamide) or Xylene.

Step-by-Step Methodology:

  • Setup: Charge a pressure tube or Schlenk flask with Pd(OAc)

    
    , Ligand, K
    
    
    
    CO
    
    
    , and the Aryl Bromide.
  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add solvent (degassed) and 1,2-DMP via syringe.

  • Heating: Heat the sealed vessel to 100–120°C for 12–16 hours. Note: Pyrroles are thermally sensitive; do not overheat.

  • Filtration: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Pd black.

  • Purification: Concentrate and purify via column chromatography.

Workflow Visualization:

CHActivation Start Reactants: 1,2-DMP + Ar-Br Pd(OAc)2 / Base Process C-H Activation Cycle (100-120°C, 12h) Start->Process Heat Workup Filter (Celite) & Extraction Process->Workup Cool Product Product: 1,2-Dimethyl-5-arylpyrrole Workup->Product Purify

Figure 2: Workflow for the direct C-H arylation of 1,2-Dimethylpyrrole.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Darkening/Black Tar Oxidation (Polymerization)1,2-DMP is air-sensitive. Distill before use and store under Argon at 4°C.
Low Yield (Protocol A) Incomplete HydrolysisEnsure the quench step is vigorous and pH is basic (pH 8-9) to release the aldehyde from the iminium salt.
Regioisomers (Protocol B) C3 ArylationLower the reaction temperature. C5 is kinetically favored; high heat promotes thermodynamic equilibration or non-selective attack.

Safety & Handling (SDS Summary)

  • Toxicity: 1,2-DMP is harmful if swallowed and a skin irritant.

  • Flammability: Flash point is approx. 33°C (Flammable Liquid).

  • Storage: CRITICAL. Pyrroles undergo oxidative polymerization upon exposure to light and air.

    • Requirement: Store in amber glass vials, under nitrogen/argon atmosphere, at 2–8°C.

    • Purification: If the liquid is dark brown/black, it must be distilled under reduced pressure prior to use in sensitive catalytic reactions.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on pyrrole reactivity and regioselectivity logic).
  • PubChem. 1,2-Dimethyl-1H-pyrrole Compound Summary. National Library of Medicine. Link

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature. Link

  • Ehlers, P., et al. (2013).[4] "Synthesis of 2,5-Diarylpyrroles by Ligand-Free Palladium-Catalyzed C-H Activation". ChemCatChem. (Specific protocol basis for C5-arylation). Link[4]

  • ResearchGate. Regioselectivity in electrophilic substitution of pyrrole. (Discussion on electronic bias of N-substituted pyrroles). Link

Sources

Application Notes & Protocols: Synthesis of 1,2-Dimethylpyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science. As a five-membered aromatic heterocycle, its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of many biologically active molecules, including heme, chlorophyll, and vitamin B12.[1][2] Specifically, substituted 1,2-dimethylpyrrole derivatives serve as crucial building blocks for pharmaceuticals like Atorvastatin, a leading cholesterol-lowering drug, and various functional materials.[2]

This guide provides an in-depth exploration of robust and field-proven methodologies for the synthesis of 1,2-dimethylpyrrole derivatives. We will move beyond simple procedural lists to dissect the underlying chemical logic, enabling researchers to not only replicate these protocols but also to adapt and troubleshoot them effectively. The focus is on two classical, high-yield syntheses—the Paal-Knorr and Knorr reactions—supplemented by a discussion on direct N-methylation strategies.

Part 1: The Paal-Knorr Synthesis: The Workhorse of Pyrrole Formation

The Paal-Knorr synthesis is arguably the most direct and widely utilized method for preparing N-substituted pyrroles.[3][4][5] Its enduring prevalence stems from its operational simplicity and the general availability of the requisite starting materials: a 1,4-dicarbonyl compound and a primary amine.[6]

Mechanistic Rationale & Causality

The reaction proceeds via a cascade of condensation and cyclization steps. The elegance of this method lies in its intramolecular design.

  • Initial Nucleophilic Attack: The synthesis begins with the nucleophilic attack of the primary amine (methylamine, for our target molecule) on one of the carbonyl carbons of the 1,4-diketone.

  • Hemiaminal Formation & Dehydration: This attack forms a hemiaminal intermediate, which readily dehydrates to form an imine (or Schiff base).

  • Tautomerization & Cyclization: The key step involves tautomerization of the imine to an enamine. The enamine's nucleophilic double bond then attacks the second, pendant carbonyl group in an intramolecular fashion, forming a five-membered ring.

  • Final Dehydration & Aromatization: This cyclized intermediate, a hydroxylated pyrrolidine derivative, undergoes a final acid-catalyzed dehydration to eliminate water, resulting in the formation of the stable, aromatic pyrrole ring.[2]

The use of an acid catalyst (Brønsted or Lewis) is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.[2][6] This catalysis accelerates both the initial condensation and the final dehydration steps.

Paal_Knorr_Mechanism diketone 1,4-Diketone step1 Nucleophilic Attack diketone->step1 amine Methylamine (CH₃NH₂) amine->step1 hemiaminal Hemiaminal step1->hemiaminal step2 - H₂O hemiaminal->step2 imine Imine step2->imine step3 Tautomerization imine->step3 enamine Enamine step3->enamine step4 Intramolecular Cyclization enamine->step4 pyrrolidine Hydroxylated Pyrrolidine step4->pyrrolidine step5 - H₂O (Aromatization) pyrrolidine->step5 product 1,2-Dimethyl- Substituted Pyrrole step5->product

Caption: Paal-Knorr Synthesis Mechanism Workflow.

Protocol: Green Paal-Knorr Synthesis of N-Substituted 2,5-Dimethylpyrroles in Water

This protocol is adapted from a modern, environmentally benign procedure that leverages water as the reaction medium, often without the need for an additional acid catalyst.[7] For the synthesis of a 1,2-dimethylpyrrole derivative, an appropriately substituted 1,4-diketone would be used. Here, we use hexane-2,5-dione as a widely available and representative starting material to yield 1,2,5-trimethylpyrrole, illustrating the core principle.

Materials:

  • Hexane-2,5-dione (Acetonylacetone)

  • Methylamine solution (e.g., 40% in H₂O)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Ethyl acetate or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine hexane-2,5-dione (11.4 g, 0.1 mol) and 20 mL of deionized water.

  • Amine Addition: While stirring, slowly add methylamine solution (8.5 mL of 40% solution, ~0.11 mol). An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to boiling (approximately 100°C) with vigorous stirring. Maintain reflux for 60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Cooling & Extraction: After 60 minutes, remove the heat source and allow the mixture to cool to room temperature. The mixture will likely separate into two layers.

  • Separation: Transfer the cooled mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 30 mL).

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Solvent Removal & Validation: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude oil is the N-methyl-2,5-dimethylpyrrole product.

  • Purification & Characterization (Self-Validation): For high purity, the product can be distilled under reduced pressure. The identity and purity of the product must be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy. The absence of carbonyl peaks in the IR spectrum (~1710 cm⁻¹) and the appearance of characteristic pyrrole proton signals in the NMR spectrum validate the successful cyclization.

Data Presentation: Paal-Knorr Reaction Conditions

The versatility of the Paal-Knorr synthesis is highlighted by its compatibility with various conditions, from traditional acid catalysis to modern green chemistry approaches.

Catalyst/MediumAmine SubstrateSolventTemp (°C)TimeYield (%)Reference
NoneAnilineWater10015 min96[7]
NoneBenzylamineWater10015 min96[7]
NoneAliphatic AminesWater10015-30 min90-96[7]
Acetic AcidPrimary AminesAcetic AcidReflux1-4 h>60[6]
Montmorillonite KSFAromatic AminesNoneRT - 605-60 min85-98[8]
Iodine (cat.)Aromatic AminesNoneRT5-30 min90-98[8]

Part 2: The Knorr Pyrrole Synthesis: A Classic Route to Highly Functionalized Pyrroles

The Knorr pyrrole synthesis is a powerful method for constructing more complex, substituted pyrroles.[1][9] It involves the condensation of an α-aminoketone with a carbonyl compound that has a reactive methylene group, typically a β-ketoester.[3][9]

Mechanistic Rationale & Causality

The key to the Knorr synthesis is the strategic condensation between two different carbonyl-containing fragments.

  • In-Situ Amine Formation: A significant challenge is that α-aminoketones are unstable and prone to self-condensation.[10] Therefore, they are almost always generated in situ. The classic approach involves the reduction of an α-oximinoketone using a reducing agent like zinc dust in acetic acid.[10]

  • Imine/Enamine Formation: The newly formed α-aminoketone condenses with the β-ketoester. The more reactive ketone of the ketoester preferentially reacts with the amine to form an enamine intermediate.

  • Cyclization and Dehydration: The enamine nitrogen then attacks the carbonyl group of the former α-aminoketone fragment. This intramolecular cyclization, followed by dehydration, yields the aromatic pyrrole ring.[10]

The presence of an electron-withdrawing group (like an ester) on the second carbonyl component is critical. It increases the acidity of the adjacent α-protons, facilitating the initial enamine formation which is essential for the subsequent cyclization step.

Knorr_Synthesis_Workflow start1 β-Ketoester oxime α-Oximinoketone start1->oxime Nitrosation start2 NaNO₂ / Acetic Acid aminoketone α-Aminoketone (in situ) oxime->aminoketone Reduction zinc Zinc Dust / Acetic Acid condensation Condensation & Cyclization aminoketone->condensation start3 Second β-Ketoester start3->condensation product Substituted Pyrrole condensation->product N_Methylation_Workflow start 2-Methylpyrrole anion Pyrrolide Anion start->anion Deprotonation base Strong Base (e.g., NaH, KOH) sn2 Sₙ2 Reaction anion->sn2 reagent Methylating Agent (e.g., CH₃I) reagent->sn2 product 1,2-Dimethylpyrrole sn2->product

Caption: Direct N-Methylation Workflow.

Protocol: N-Methylation of 2-Methylpyrrole with Methyl Iodide

This protocol uses potassium hydroxide in DMSO, a common and effective base/solvent system. [11] Materials:

  • 2-Methylpyrrole

  • Potassium hydroxide (KOH), powdered

  • Dimethyl sulfoxide (DMSO)

  • Methyl iodide (CH₃I)

  • Three-neck flask, condenser, dropping funnel, nitrogen inlet

  • Ice bath

  • Diethyl ether and water for workup

Procedure:

  • Reaction Setup: In a dry three-neck flask under a nitrogen atmosphere, suspend powdered KOH (6.2 g, 0.11 mol) in 50 mL of anhydrous DMSO.

  • Pyrrole Addition: Add 2-methylpyrrole (8.1 g, 0.1 mol) to the suspension via syringe. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium pyrrolide salt.

  • Methylation: Cool the flask in an ice bath. Add methyl iodide (15.6 g, 0.11 mol) dropwise via a dropping funnel over 20 minutes, ensuring the temperature remains below 20°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, monitoring by TLC.

  • Workup - Quenching and Extraction: Pour the reaction mixture into 200 mL of cold water. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Validation: The crude product should be purified by distillation. Purity and identity are confirmed by NMR, ensuring the disappearance of the N-H proton signal and the appearance of a new N-methyl singlet.

References

  • Knorr Pyrrole Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. (2022). IRIS . Retrieved from [Link]

  • Recent Advancements in Pyrrole Synthesis. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • Akbaşlar, D., Demirkol, O., & Giray, S. (2014). Paal–Knorr Pyrrole Synthesis in Water. Synthetic Communications, 44(9), 1324-1331. Retrieved from [Link]

  • Comparison of different strategies to synthesize substituted pyrroles. (n.d.). ResearchGate. Retrieved from [Link]

  • Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Nasibullah, M., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4), 1670-1700. Retrieved from [Link]

  • Synthesis method of N-methylpyrrole. (2019). Google Patents.
  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2022). MDPI. Retrieved from [Link]

  • One-Pot Synthesis of Pyrrole Derivatives. (2018). ChemistryViews. Retrieved from [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). ARKIVOC. Retrieved from [Link]

  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved from [Link]

  • 2,5-dimethylpyrrole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). MDPI. Retrieved from [Link]

  • Banik, B. K., et al. (2004). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry, 69(1), 213-216. Retrieved from [Link]

  • Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. (2020). ResearchGate. Retrieved from [Link]

  • A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides. (2007). ResearchGate. Retrieved from [Link]

  • Please suggest best process for N-methyl pyrrole synthesis?. (2014). ResearchGate. Retrieved from [Link]

Sources

1,2-Dimethylpyrrole in the synthesis of conducting polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,2-Dimethylpyrrole in the Synthesis of Conducting Polymers

Part 1: Introduction & Strategic Utility

1,2-Dimethylpyrrole (1,2-DMP) represents a critical functional monomer for the "defect engineering" of conducting polymers. Unlike unsubstituted pyrrole, which forms highly conductive but insoluble and brittle films via continuous 2,5-


-coupling, 1,2-DMP introduces controlled steric hindrance and chain termination.

The methyl substituent at the


-position (1) and the 

-position (2) fundamentally alters the polymerization kinetics and final material properties. Consequently, 1,2-DMP is rarely used to synthesize high-conductivity homopolymers. Instead, it is deployed as a molecular weight regulator , solubility enhancer , and end-capping agent in copolymerization protocols.

Key Applications:

  • Solubility Engineering: Introducing alkylated units to render polypyrrole derivatives soluble in organic solvents (e.g., CHCl

    
    , THF).
    
  • Chain Termination: Using the blocked

    
    -position (C2) to precisely control oligomer length.
    
  • Steric Tuning: Modulating the bandgap by forcing ring torsion, thereby shifting optical absorption profiles.

Part 2: Chemical & Physical Profile[1][2][3][4]

Table 1: Comparative Properties of Pyrrole Monomers

PropertyPyrrole (Py)1,2-Dimethylpyrrole (1,2-DMP)Impact on Polymerization
Structure Unsubstituted

-Methyl, C2-Methyl substituted
C2-blocking prevents continuous linear growth.
Oxidation Potential (

)
~0.8 V vs SCE~0.65 - 0.75 V vs SCEElectron-donating methyls lower

, but steric hindrance slows coupling.
Coupling Sites C2, C5 (

)
C5 only (primary)Acts as a "monofunctional" chain terminator.
Polymer Conductivity 10 - 500 S/cm

-

S/cm
Steric twisting breaks

-conjugation planarity.
Solubility (Polymer) InsolubleSoluble (Oligomers)Enables solution processing (spin coating, casting).

Part 3: Mechanistic Workflow (Graphviz)

The following diagram illustrates the divergent pathways between standard pyrrole propagation and 1,2-DMP mediated termination.

PolymerizationMechanism Py Pyrrole Monomer (Open C2, C5) Radical Radical Cation Formation (-e⁻) Py->Radical Oxidation DMP 1,2-Dimethylpyrrole (Blocked C2) DMP->Radical Oxidation Growth Chain Propagation (2,5-Coupling) Radical->Growth Py-Py Coupling Term Chain Termination (End-Capping) Radical->Term Py-DMP Coupling Growth->Growth Elongation HighCond Conductive Film Growth->HighCond High Conductivity Twist Steric Torsion (Broken Planarity) Soluble Soluble Oligomer Twist->Soluble High Solubility Term->Twist Me-Me Repulsion

Caption: Mechanistic divergence where 1,2-DMP acts as a chain terminator, inducing steric torsion that limits conductivity but enhances solubility.

Part 4: Experimental Protocols

Protocol A: Electrochemical Copolymerization (Conductivity Tuning)

Objective: Synthesize a polypyrrole film with controlled defect sites for sensor applications.

Reagents:

  • Solvent: Acetonitrile (HPLC Grade, anhydrous).

  • Electrolyte: 0.1 M Lithium Perchlorate (LiClO

    
    ).
    
  • Monomer A: Pyrrole (distilled, 0.1 M).

  • Monomer B: 1,2-Dimethylpyrrole (0.01 M to 0.05 M).

  • Reference Electrode: Ag/AgCl.[1]

  • Working Electrode: Indium Tin Oxide (ITO) or Platinum disk.

Procedure:

  • Electrolyte Preparation: Dissolve LiClO

    
     in acetonitrile under nitrogen purge to remove dissolved oxygen (oxygen traps radicals).
    
  • Monomer Mixing: Prepare solutions with varying molar ratios of Py:1,2-DMP (e.g., 10:1, 5:1). Note: Higher 1,2-DMP ratios will exponentially decrease film thickness and conductivity.

  • Cyclic Voltammetry (CV):

    • Scan Range: -0.2 V to +1.2 V.

    • Scan Rate: 50 mV/s.

    • Observation: Monitor the oxidation peak onset. Pyrrole oxidizes ~0.8 V. 1,2-DMP oxidizes slightly lower but shows lower current density in subsequent cycles due to surface passivation by oligomers.

  • Potentiostatic Deposition: Apply a constant potential of +0.9 V for 120 seconds.

  • Washing: Rinse the electrode gently with monomer-free acetonitrile to remove unreacted species.

Data Validation:

  • Pass/Fail: If the film is black/adherent, copolymerization succeeded. If the solution turns dark but no film forms on the electrode, 1,2-DMP concentration is too high (acting as a total inhibitor).

Protocol B: Chemical Synthesis of Soluble Oligomers

Objective: Produce soluble conducting oligomers for solution-casting.

Reagents:

  • Oxidant: Iron(III) Chloride (FeCl

    
    ) anhydrous.
    
  • Solvent: Chloroform (CHCl

    
    ).
    
  • Monomer: 1,2-Dimethylpyrrole.[2][3][4]

Procedure:

  • Oxidant Solution: Dissolve FeCl

    
     in CHCl
    
    
    
    (0.5 M). The solution will be dark brown.
  • Monomer Addition: Add 1,2-DMP dropwise to the oxidant solution at 0°C (Ice bath) under vigorous stirring. Ratio: 1:2.5 (Monomer:Oxidant).[5]

  • Reaction: Stir for 4 hours. The mixture will turn dark green/black.

  • Precipitation: Pour the reaction mixture into cold Methanol.

    • Note: Unlike PPy, poly(1,2-DMP) or its oligomers may remain partially soluble. If no precipitate forms, evaporate the solvent to 20% volume and reprecipitate in Hexane.

  • Filtration & Drying: Filter the black solid and vacuum dry at 40°C.

Part 5: Characterization & Analysis

TechniqueExpected Result for 1,2-DMP Modified PolymerInterpretation
UV-Vis Spectroscopy Blue-shift (

< 400 nm)
Reduced conjugation length due to steric twisting.
FTIR C-H stretch at ~2900 cm

(Methyl)
Confirms incorporation of the dimethyl unit.
Conductivity (4-Point Probe)

to

S/cm
Semiconductor range (vs Conductor range for PPy).
Solubility Test Soluble in THF/CHCl

Confirms formation of short-chain oligomers.

References

  • Electropolymerization Kinetics & Mechanism

    • Title: Kinetics and mechanism of pyrrole chemical polymerization.[6]

    • Source: ResearchG
    • URL:[Link]

  • Steric Effects in Pyrrole Derivatives

    • Title: Synthesis, Characterization and Properties of Poly(1-hexyl-3,4-dimethyl-2,5-pyrrolylene).
    • Source: Oxford Academic (Bulletin of the Chemical Society of Japan)
    • URL:[Link]

  • Conductivity Factors

    • Title: Synthesis and factor affecting on the conductivity of polypyrrole: a short review.
    • Source: ResearchG
    • URL:[Link]

  • Electrochemical Behavior

    • Title: Cyclic voltammetry of Pyrrole
    • Source: ResearchGate[4][7][8][9]

    • URL:[Link]

Sources

Application Notes: The 2,5-Dimethylpyrrole Group for Robust Amine Protection

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of multistep organic synthesis, particularly within drug development and complex molecule construction, the strategic protection and deprotection of functional groups is paramount. The primary amine, a ubiquitous and highly reactive functional group, often requires a temporary mask to prevent unwanted side reactions. While carbamate-based protecting groups like Boc, Cbz, and Fmoc are workhorses in this field, their lability under either acidic or basic conditions creates significant synthetic challenges, especially when strongly basic reagents or nucleophiles are required.

This guide details the application of the N-substituted 2,5-dimethylpyrrole as a highly effective and robust protecting group for primary amines. This system offers exceptional stability towards strong bases and nucleophiles, addressing a critical gap in the synthetic chemist's toolkit. We will explore the underlying chemical principles, provide field-proven protocols for its installation and removal, and discuss its strategic implementation in orthogonal protection schemes.

Core Principles & Mechanistic Insight

The formation of the 2,5-dimethylpyrrole protected amine proceeds via the Paal-Knorr pyrrole synthesis, a classic condensation reaction between a primary amine and a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione (acetonylacetone).

Mechanism of Protection: The reaction is typically catalyzed by acid and involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the highly stable aromatic pyrrole ring.

Protection_Mechanism R_NH2 R-NH₂ (Primary Amine) Hemiaminal Hemiaminal Intermediate R_NH2->Hemiaminal + Hexanedione 2,5-Hexanedione Hexanedione->Hemiaminal + Proton H⁺ Proton->Hemiaminal + Cyclized Cyclized Intermediate Hemiaminal->Cyclized - H₂O ProtectedAmine N-Substituted 2,5-Dimethylpyrrole Cyclized->ProtectedAmine - H₂O (Aromatization)

Caption: Paal-Knorr mechanism for amine protection.

A key advantage of this protecting group is that it "doubly protects" the primary amine, leaving no acidic N-H proton.[1] This lack of a protonated nitrogen within the stable aromatic pyrrole system is the source of its remarkable stability against strong bases like organolithium reagents (e.g., BuLi, LDA) and Grignard reagents, which would readily deprotonate traditional carbamate-protected amines.[1][2][3]

Mechanism of Deprotection: The regeneration of the primary amine is most commonly achieved by treatment with hydroxylamine hydrochloride.[2][4] The mechanism is understood to proceed via protonation of the pyrrole ring, which breaks its aromaticity and activates it for nucleophilic attack by hydroxylamine.[1] Subsequent ring opening and hydrolysis release the free amine.

Deprotection_Mechanism ProtectedAmine N-Substituted 2,5-Dimethylpyrrole Protonated Protonated Pyrrole (Non-Aromatic) ProtectedAmine->Protonated + Reagents NH₂OH·HCl H₂O, Heat Reagents->Protonated + RingOpened Ring-Opened Intermediate Protonated->RingOpened + NH₂OH R_NH2 R-NH₂ (Primary Amine) RingOpened->R_NH2 Hydrolysis Byproduct Succindialdehyde Dioxime RingOpened->Byproduct Hydrolysis Deprotection_Workflow Start Start: N-(2,5-Dimethylpyrrolyl) Compound CheckBoc Is an acid-sensitive group (e.g., Boc) present? Start->CheckBoc CheckCbzFmoc Are Cbz or Fmoc groups present? CheckBoc->CheckCbzFmoc No MethodBoc Use Protocol 2A: NH₂OH·HCl / EtOH / H₂O Microwave (120-150 °C) CheckBoc->MethodBoc Yes MethodCbzFmoc Use Protocol 2B: Dilute HCl / EtOH Microwave (120-150 °C) CheckCbzFmoc->MethodCbzFmoc Yes / No Product Deprotected Amine MethodBoc->Product MethodCbzFmoc->Product

Sources

Application Note: 1,2-Dimethylpyrrole in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 1,2-Dimethylpyrrole (DMP) as a diene in [4+2] cycloaddition (Diels-Alder) reactions. While pyrroles are classic heteroaromatic systems, their use in cycloaddition is complicated by their significant aromatic resonance energy (approx. 21 kcal/mol) and propensity for electrophilic substitution (Michael addition) rather than cycloaddition.

The presence of the


-methyl and C2-methyl groups in 1,2-DMP enhances the energy of the Highest Occupied Molecular Orbital (HOMO), making it a highly reactive electron-rich diene. However, this also increases acid sensitivity. This note provides optimized protocols to suppress side reactions (polymerization, Michael addition) and favor the formation of 7-azabicyclo[2.2.1]heptene systems, which are critical scaffolds in the synthesis of alkaloids like epibatidine.

Mechanistic Principles & Reactivity Profile[1]

Frontier Molecular Orbital (FMO) Theory

The reaction is a normal-electron-demand Diels-Alder cycloaddition.

  • Diene (1,2-DMP): High HOMO energy due to electron donation from the nitrogen lone pair and the inductive effect of the methyl groups.

  • Dienophile: Requires a low LUMO energy (e.g., Dimethyl acetylenedicarboxylate (DMAD), Benzyne, Maleimides).

The Selectivity Challenge

The core challenge with 1,2-DMP is the competition between the desired Path A (Cycloaddition) and the parasitic Path B (Michael Addition/Substitution) .

  • Path A ([4+2]): Kinetic control. Favored by High Pressure and Lewis Acid catalysis. Forms the bridged 7-azanorbornadiene.

  • Path B (Substitution): Thermodynamic control.[1] Favored by high temperature and protic conditions. The unsubstituted C5 position is highly nucleophilic, leading to linear addition products.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the strategic advantage of using high-pressure conditions.

DMP_Reactivity DMP 1,2-Dimethylpyrrole (Electron-Rich Diene) TS_Cyclo Concerted Transition State (Compact Volume) DMP->TS_Cyclo High Pressure Low Temp TS_Michael Stepwise Ionic Intermediate (Charge Separation) DMP->TS_Michael Thermal Reflux Protic Solvent Dienophile Electron-Poor Dienophile (e.g., DMAD) Dienophile->TS_Cyclo Dienophile->TS_Michael Product_DA 7-Azanorbornadiene (Cycloaddition Adduct) TS_Cyclo->Product_DA Kinetic Product Product_Michael C5-Substituted Pyrrole (Michael Adduct) TS_Michael->Product_Michael Thermodynamic Product

Figure 1: Divergent reaction pathways for 1,2-Dimethylpyrrole. High pressure favors the concerted mechanism (Path A) due to its negative volume of activation (


).

Experimental Protocols

Protocol A: High-Pressure Cycloaddition with DMAD

Application: Synthesis of 7-azanorbornadienes where thermal conditions fail or produce tars. Rationale: The Diels-Alder reaction has a large negative volume of activation (


). Applying external pressure (0.8–1.5 GPa) accelerates the reaction rate by orders of magnitude without increasing thermal energy, preventing retro-Diels-Alder and polymerization.
Materials
  • Diene: 1,2-Dimethylpyrrole (Freshly distilled under

    
    ).
    
  • Dienophile: Dimethyl acetylenedicarboxylate (DMAD) (1.2 equivalents).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Equipment: High-pressure piston-cylinder apparatus (e.g., Hikari Kouatsu or equivalent).

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon, dissolve 1,2-dimethylpyrrole (1.0 mmol) and DMAD (1.2 mmol) in anhydrous DCM (3.0 mL).

    • Note: Concentration is critical. High pressure reactions work best at high concentrations (0.3–0.5 M).

  • Encapsulation: Transfer the solution into a Teflon (PTFE) reaction capsule. Exclude all air bubbles, as gas compression can rupture the vessel.

  • Pressurization: Place the capsule in the high-pressure apparatus. Increase pressure to 1.0 GPa (approx. 10 kbar) .

  • Reaction: Allow to stand at 25°C for 24 hours .

    • Caution: Do not heat. Thermal energy promotes the retro-reaction.[1]

  • Decompression: Slowly release pressure over 20 minutes to prevent solvent bumping.

  • Purification: Concentrate the solvent in vacuo at room temperature. The residue is typically purified via rapid column chromatography on neutral alumina (Activity III).

    • Critical: Avoid Silica Gel. The acidity of silica can cause ring-opening aromatization of the strained 7-azanorbornadiene.

Expected Yield: 75–85% (endo/exo mixture).[2]

Protocol B: Benzyne Cycloaddition (Silyl Triflate Method)

Application: Synthesis of benzo-fused 7-azanorbornadienes (epibatidine cores). Rationale: Benzyne is a highly reactive, transient species. Using the Kobayashi silyl triflate precursor allows for mild generation of benzyne at room temperature, compatible with the acid-sensitive pyrrole.

Materials
  • Diene: 1,2-Dimethylpyrrole (1.5 equivalents).

  • Precursor: 2-(Trimethylsilyl)phenyl triflate (1.0 equivalent).

  • Fluoride Source: CsF (Cesium Fluoride) (2.0 equivalents).

  • Solvent: Acetonitrile (MeCN) / Toluene (1:1).

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C under

    
    .
    
  • Mixing: Add CsF (2.0 mmol) and 1,2-dimethylpyrrole (1.5 mmol) to the solvent mixture (5 mL).

  • Addition: Slowly add 2-(Trimethylsilyl)phenyl triflate (1.0 mmol) via syringe pump over 1 hour.

    • Mechanism:[3][1][4][5][6] Fluoride attacks the TMS group, generating an anion that eliminates the triflate to form benzyne in situ.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).
  • Analysis: The product is a bridged 1,4-dihydro-1,4-iminonaphthalene derivative.

Data Summary Table:

ParameterProtocol A (DMAD/High Pressure)Protocol B (Benzyne/CsF)
Primary Challenge Reversibility (Retro-DA)Benzyne Dimerization
Key Control Pressure (1.0 GPa)Slow Addition of Precursor
Solvent System DCM (Neutral)MeCN/Toluene
Purification Neutral AluminaSilica Gel (Buffered)
Typical Yield 80%65-75%

Troubleshooting & Optimization

Polymerization (The "Red Tar" Problem)

Pyrroles are notoriously acid-sensitive ("pyrrole red").

  • Cause: Trace acid catalyzes polymerization at the

    
    -positions.
    
  • Solution: Pass all solvents through basic alumina before use. Add 1% Triethylamine to the reaction mixture if using thermal conditions.

Regioselectivity

In 1,2-dimethylpyrrole, the C2-methyl group creates steric hindrance.

  • Observation: Reaction with unsymmetrical dienophiles (e.g., methyl acrylate) yields a mixture of regioisomers.

  • Rule: The "ortho" isomer (substitution adjacent to the C2-methyl) is generally disfavored sterically but favored electronically.

  • Optimization: Use bulky Lewis Acids (e.g.,

    
     - methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) to enhance regiocontrol via coordination to the dienophile.
    

References

  • Kotsuki, H., et al. (1981).[7] High-pressure Diels-Alder reactions of furans with

    
    -chloro- and 
    
    
    
    -acetoxyacrylonitrile. Heterocycles. (Foundational work on high-pressure heterocycle cycloadditions).
  • Kotsuki, H., et al. (1997). High-Pressure Organic Chemistry.[8] Diels-Alder Reaction of Thiophene with Maleic Anhydride. The Journal of Organic Chemistry. (Demonstrates the necessity of pressure for aromatic heterocycles).

  • Gribble, G. W. (2021). Cycloaddition of Benzyne with Alkoxy-Substituted Pyrroline-N-oxides. ResearchGate. (Contextualizes benzyne reactivity with pyrrole derivatives).

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. (General mechanistic grounding).

  • University of Minnesota. Diels-Alder Reaction of Pyrrole with Dimethyl Acetylenedicarboxylate. (Specific reactivity data for Pyrrole/DMAD systems).

Sources

Mastering the Synthesis of N-Substituted 1,2-Dimethylpyrroles: A Comprehensive Guide to Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Application in Medicinal Chemistry, Materials Science, and Synthetic Strategy

The pyrrole scaffold is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of pharmaceuticals, natural products, and advanced materials. The strategic functionalization of the pyrrole nitrogen (N-substitution) is a pivotal step in modulating the physicochemical and biological properties of these molecules. This guide provides an in-depth exploration of the N-substitution of 1,2-dimethylpyrrole, offering detailed protocols and the underlying chemical principles to empower researchers in drug development and materials science.

The Chemical Rationale: Understanding the Reactivity of 1,2-Dimethylpyrrole

The N-H proton of pyrrole is weakly acidic, with a pKa of approximately 17 in DMSO.[1] Deprotonation with a suitable base generates the pyrrolide anion, a potent nucleophile. The electron-donating nature of the two methyl groups in 1,2-dimethylpyrrole increases the electron density within the aromatic ring. This inductive effect is expected to slightly decrease the acidity of the N-H proton compared to unsubstituted pyrrole, making a strong base necessary for complete deprotonation. However, the resulting 1,2-dimethylpyrrolide anion is a highly effective nucleophile, readily participating in substitution reactions.

Core Protocols for N-Substitution of 1,2-Dimethylpyrrole

This section details robust and reproducible protocols for the N-alkylation, N-arylation, and N-acylation of 1,2-dimethylpyrrole. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.

Protocol 1: N-Alkylation via Deprotonation and Nucleophilic Substitution

N-alkylation is a fundamental transformation for introducing a wide variety of functional groups. The Williamson ether synthesis principle, involving an alkoxide and an alkyl halide, can be adapted for N-alkylation of pyrroles.[2][3] This protocol utilizes a strong base to generate the pyrrolide anion, followed by reaction with an alkyl halide.

Reaction Workflow

Figure 1: General workflow for the N-alkylation of 1,2-dimethylpyrrole.

Detailed Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,2-dimethylpyrrole (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (see table for solvent choice).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyrrolide anion.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for N-Alkylation:

Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
IodomethaneNaHDMFRT2>90
Benzyl BromideNaHTHFRT12~85
n-Butyl BromideNaHDMF5024~70

Note: Yields are approximate and can vary based on the specific reaction scale and purification.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for the synthesis of N-arylpyrroles.[4][5]

Reaction Workflow

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,2-Dimethylpyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: PYR-102-PUR Topic: Troubleshooting Purification, Isolation, and Storage of 1,2-Dimethylpyrrole[1]

Introduction: The Nature of the Beast

Welcome to the technical support center. If you are working with 1,2-dimethylpyrrole (CAS: 700-87-8), you are likely facing a common adversary: oxidative polymerization .[1]

Like most electron-rich alkyl pyrroles, 1,2-dimethylpyrrole is highly susceptible to electrophilic attack by atmospheric oxygen and acids.[1] The "crude" material often presents as a dark, viscous oil due to the formation of polypyrrole oligomers (tars).[1]

This guide prioritizes vacuum distillation as the primary purification method, with deactivated chromatography as a secondary high-purity option.[1]

Visual Workflow: Purification Decision Tree

Before proceeding, identify the state of your crude material to select the correct workflow.

PurificationLogic Start Crude 1,2-Dimethylpyrrole StateCheck Assess Viscosity & Color Start->StateCheck Tarry Black/Viscous Tar (>10% Polymer) StateCheck->Tarry High Viscosity Oily Dark Red/Brown Oil (<5% Polymer) StateCheck->Oily Low Viscosity SteamDist Steam Distillation (Remove bulk tars) Tarry->SteamDist Separate Volatiles VacDist Vacuum Distillation (Primary Method) Oily->VacDist SteamDist->VacDist Dry & Refine PurityCheck Purity Sufficient? VacDist->PurityCheck Column Flash Chromatography (Basic Alumina or TEA-Deactivated Silica) PurityCheck->Column No (Isomers/Trace Impurities) Storage Storage: -20°C, Dark, Argon PurityCheck->Storage Yes (>98%) Column->Storage

Figure 1: Decision matrix for selecting the appropriate purification pathway based on the degradation level of the crude material.

Module 1: Distillation (The Gold Standard)

Q: My crude is a black liquid. Can I just distill it directly?

A: Yes, but with caveats. The black color comes from polypyrrole chains. These are non-volatile. However, if the crude is too tarry, it will foam aggressively under vacuum ("bumping"), potentially ruining your receiver line.[1]

The Protocol: Vacuum Distillation

  • Why: Boiling 1,2-dimethylpyrrole at atmospheric pressure (~140–150°C) promotes thermal polymerization.[1] Vacuum reduces the boiling point to a safer range (<60°C).

  • Equipment: Short-path distillation head (Vigreux column optional but recommended for isomer separation), cow receiver, vacuum pump capable of <10 mmHg.[1]

Step-by-Step Guide:

  • Preparation: Add a magnetic stir bar and copper wire (optional radical scavenger) to the boiling flask.

  • Inerting: Flush the entire system with Nitrogen (N2) or Argon.

  • Vacuum Application: Slowly apply vacuum. Aim for 5–10 mmHg .

  • Heating: Heat the oil bath gradually.

    • Target Vapor Temp: Expect the product to distill between 45–55°C at 10 mmHg (approximate).

  • Collection:

    • Fore-run: Discard the first 5% (contains residual solvents/water).

    • Main Fraction: Collect the clear, colorless liquid.[1][2]

    • Stop Condition: Stop when the pot residue becomes too viscous or temperature spikes.

Troubleshooting Distillation
SymptomProbable CauseCorrective Action
Bumping/Foaming Water in crude or high polymer content.Use a large stir bar. If severe, perform a Steam Distillation first to separate organics from heavy tars.[1]
Product is Yellow Oxidation during distillation.Check vacuum seals. Ensure system was purged with N2. Add a trace of BHT (antioxidant) to the receiving flask.
High BP Vacuum leak or wrong isomer.Verify pressure with a digital manometer. 1,2-dimethylpyrrole boils lower than 2,5-dimethylpyrrole (165°C atm).[1]

Module 2: Chromatography (The High-Purity Trap)

Q: I tried a silica column, and my product disappeared/turned purple on the column. What happened?

A: You likely destroyed your product. Standard silica gel is acidic (pH ~4-5). Pyrroles are acid-sensitive; they undergo protonation at the C-2 or C-3 position, leading to rapid polymerization on the column.

The Protocol: Deactivated Silica Gel If distillation does not yield sufficient purity (e.g., separating 1,2-dimethyl from 1-methylpyrrole), you must modify the stationary phase.[1]

Step-by-Step Guide:

  • Slurry Preparation: Prepare a slurry of Silica Gel 60 in Hexanes (or Pentane).

  • Deactivation (CRITICAL): Add 1–2% Triethylamine (TEA) to the slurry. Stir for 5 minutes. This neutralizes acidic sites.

  • Eluent System: Use Hexanes:Ethyl Acetate (95:5) containing 0.5% TEA .

  • Loading: Load the crude (diluted in eluent) carefully.

  • Run: Run the column quickly. Do not let the pyrrole sit on the silica for extended periods.

Alternative: Use Basic Alumina (Activity Grade III) instead of silica. It is naturally basic and less likely to polymerize the pyrrole.

Module 3: Chemical Stabilization & Storage

Q: My clear product turned brown overnight in the fridge. Why?

A: Auto-oxidation. Even at low temperatures, oxygen will attack the pyrrole ring if not properly sealed.[1]

The "Forever-Clear" Storage Protocol:

  • Container: Amber glass vial (blocks UV light).

  • Headspace: Flush with Argon (heavier than air, provides a better blanket than N2).[1]

  • Seal: Parafilm over the cap is insufficient. Use a Teflon-lined screw cap and wrap with electrical tape or use a Schlenk tube/ampoule for long-term storage.

  • Temperature: Store at -20°C .

  • Additive: For non-sensitive applications, adding 0.1% wt/wt BHT (Butylated hydroxytoluene) can significantly extend shelf life.[1]

Visual Workflow: Vacuum Setup Logic

Ensure your distillation rig is set up to prevent back-streaming oxygen.

VacuumSetup Flask Distillation Flask (Crude + Stir Bar) Head Short Path Head (Thermometer) Flask->Head Vapor Condenser Condenser (Chilled Water) Head->Condenser Receiver Receiver Flask (In Ice Bath) Condenser->Receiver Distillate Trap Cold Trap (Liq. N2/Dry Ice) Receiver->Trap Vac Line Pump Vacuum Pump (<10 mmHg) Trap->Pump Bleed Inert Gas Bleed (N2/Ar) Bleed->Receiver Pressure Control

Figure 2: Optimal vacuum distillation configuration.[1] The Cold Trap is essential to protect the pump from volatile pyrroles and to prevent pump oil back-streaming.

Physical Properties Reference Table

PropertyValueNotes
Molecular Formula C₆H₉N
Molecular Weight 95.14 g/mol
Boiling Point (Atm) ~140–150°CEstimated. 2,5-isomer boils at 165°C [1].[1]
Boiling Point (Vac) ~45–55°C @ 10 mmHgPreferred distillation range.
Density 0.90 g/mL
Solubility Ethanol, Ether, DCMPoorly soluble in water.[1]
Appearance Colorless LiquidDarkens to red/black upon oxidation.

References

  • Sigma-Aldrich. (n.d.). 2,5-Dimethylpyrrole Product Specification. (Used for comparative boiling point data).[3] Retrieved from [1]

  • Organic Syntheses. (1941).[4] 2,5-Dimethylpyrrole.[1][3][5][6][7] Organic Syntheses, Coll. Vol. 2, p. 219.[1] (Foundational protocol for pyrrole handling and vacuum distillation). Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (n.d.). Pyrrole Thermochemistry Data. (General stability and thermodynamic data for pyrrole derivatives). Retrieved from [1]

  • ResearchGate. (2014). Recent Developments in the Synthesis of Dipyrromethanes. (Discusses acid sensitivity of pyrroles and purification via basic alumina/TEA). Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 1,2-dimethylpyrrole.

Sources

Technical Support Center: Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Tier: Level 3 Advanced Support | Ticket: #PK-SYNTH-001

Welcome to the Paal-Knorr Technical Support Hub . This guide is designed for researchers encountering resistance in the condensation of 1,4-dicarbonyls with primary amines. Unlike standard textbook descriptions, this module focuses on failure modes —why the reaction deviates into furans, oligomers, or recovered starting material—and provides validated "rescue protocols."

⚡ Module 1: Diagnostic Triage (The "Emergency Room")

User Query: "My reaction failed. Which rescue protocol do I need?" Select your primary symptom below to jump to the solution.

SymptomDiagnosisImmediate Action
Major Product is Furan Competitor Reaction: Acid concentration is too high (pH < 3) or amine is non-nucleophilic.Buffer system to pH 4-5; switch to Lewis Acid catalyst.
Black Tar / Viscous Oil Polymerization: Oxidative degradation of pyrrole or aldol-polymerization of 1,4-dicarbonyl.Exclude O₂ (degas solvents); reduce temperature; use silica-supported catalyst.
No Reaction (SM Recovered) Steric/Electronic Block: Amine is too bulky or electron-poor (e.g., nitro-aniline).Switch to Microwave Protocol or TiCl₄ Activation .
Regioisomers Observed Asymmetry Issue: Unsymmetrical 1,4-dicarbonyl reacting at both sites indiscriminately.Lower temperature; use sterically demanding Lewis Acid to differentiate carbonyls.

🔍 Module 2: The "Why" – Mechanistic Diagnostics

To fix the reaction, you must understand the Bifurcation Point . The Paal-Knorr reaction is a race between two nucleophiles: the Amine (desired) and the Enol Oxygen (undesired).

The Bifurcation Diagram

The following logic flow illustrates how conditions dictate the product.

PaalKnorr_Mechanism Start 1,4-Dicarbonyl Input Enol Enolization Start->Enol Acid Catalysis Imine Hemiaminal / Imine Start->Imine Amine Attack Acid High Acidity (pH < 3) No/Weak Amine Amine Nucleophilic Amine pH 4-6 Cycliz_Furan O-Attack (Cyclization) Enol->Cycliz_Furan Protonation Cycliz_Pyrrole N-Attack (Cyclization) Imine->Cycliz_Pyrrole Dehydration Furan FURAN (Side Product) Cycliz_Furan->Furan - H₂O Pyrrole PYRROLE (Target) Cycliz_Pyrrole->Pyrrole - 2 H₂O

Figure 1: The Mechanistic Bifurcation.[1][2][3][4][5] High acidity favors O-attack (Furan), while controlled acidity favors N-attack (Pyrrole).

FAQ: Specific Failure Modes

Q: Why did I get furan when I added an amine? A: This is a kinetic competence issue . If the amine is sterically hindered or electron-deficient (e.g., 2-nitroaniline), it attacks the carbonyl slower than the rate of enolization. Once the enol forms in an acidic environment, the oxygen acts as the nucleophile, closing the ring to form a furan.

  • Fix: Increase amine equivalents (1.5–2.0 eq) or use a Lewis Acid (Sc(OTf)₃) which activates the carbonyl for amine attack without acting as a strong Brønsted acid.

Q: Why is my mixture turning into "Black Tar"? A: Two potential causes:

  • Pyrrole Oxidation: Electron-rich pyrroles are notoriously sensitive to oxidation by air, forming polypyrrole-like dark oligomers.

  • Dicarbonyl Polymerization: 1,4-dicarbonyls are prone to intermolecular aldol condensations under harsh acidic/basic conditions.

  • Fix: Conduct the reaction under Argon/Nitrogen. Add an antioxidant (e.g., BHT) during workup if the product is unstable.

🛠️ Module 3: Validated Protocols

Do not rely on "standard reflux" for difficult substrates. Use these tiered protocols.

Protocol A: The "Green" Rescue (Best for Sensitive Substrates)

Uses Sc(OTf)₃ or Silica-Sulfuric Acid to prevent polymerization.

  • Setup: In a round-bottom flask, dissolve 1,4-dicarbonyl (1.0 mmol) and Amine (1.2 mmol) in Ethanol or Acetonitrile (5 mL).

  • Catalyst: Add Sc(OTf)₃ (5 mol%) or Silica-Sulfuric Acid (50 mg) .

  • Execution: Stir at Room Temperature for 30 mins. If no reaction, heat to 50°C.

  • Monitoring: Check TLC. If Furan appears, add excess amine immediately.

  • Workup: Filter off the solid catalyst (if silica). Evaporate solvent.

    • Why this works: Scandium triflate is a water-tolerant Lewis Acid that activates the carbonyl for the amine but is not acidic enough to drive rapid furan formation.

Protocol B: The "Nuclear Option" (Best for Sterically Hindered Amines)

Uses Microwave Irradiation to overcome activation energy barriers.

  • Setup: Place 1,4-dicarbonyl (1.0 mmol) and Bulky Amine (1.5 mmol) in a microwave vial.

  • Solvent: Add minimal Toluene or run Neat (Solvent-free) if liquid.

  • Additive: Add Montmorillonite K-10 Clay (100 mg) .

  • Irradiation: Microwave at 100–120°C for 10–20 minutes (Max Power 150W).

  • Workup: Dilute with EtOAc, filter clay, concentrate.

    • Why this works: Dielectric heating provides the energy to overcome the steric repulsion of bulky groups, while the clay acts as a surface acid catalyst, absorbing water (driving equilibrium).

📊 Data Center: Catalyst Selection Guide

Use this table to select the correct catalyst based on your substrate's constraints.

ConstraintRecommended CatalystWhy?Ref
Acid-Sensitive Groups (Acetals, Boc)Sc(OTf)₃ or I₂ (10 mol%) Mild Lewis acidity; neutral pH workup.[1]
Sterically Hindered Amine TiCl₄ or Microwave/Clay Strong activation of carbonyl; thermal acceleration.[2]
Scale-Up (>10g) Acetic Acid (Glacial) Cheap, acts as solvent and catalyst.[3]
Green Chemistry Req. Ionic Liquids ([BMIm]BF₄) Recyclable, solvent-free potential.[4]

🧠 Troubleshooting Logic Tree

Follow this decision matrix to resolve ongoing issues.

Troubleshooting_Tree Problem Identify Problem Yield Low Yield Problem->Yield Purity Impure / Tar Problem->Purity Check_SM Is SM Remaining? Yield->Check_SM Tar_Sol Degas Solvents low Temp Filter through Silica Purity->Tar_Sol Yes_SM Yes: Incomplete Rxn Check_SM->Yes_SM SM Visible No_SM No: Side Reactions Check_SM->No_SM SM Gone Sol_Yes Increase Temp Use Microwave Check Sterics Yes_SM->Sol_Yes Sol_No Check for Furan (NMR) Check pH (Too Acidic?) No_SM->Sol_No

Figure 2: Troubleshooting Logic Flow. Use this to isolate the root cause of failure.

References

  • Chen, J., et al. (2018). "Paal–Knorr synthesis of pyrroles: A review." Synthetic Communications.

  • Amarnath, V., et al. (1991).[6] "Mechanism of the Paal-Knorr pyrrole synthesis." Journal of Organic Chemistry.

  • Minetto, G., et al. (2005). "Microwave-Assisted Paal-Knorr Reaction." European Journal of Organic Chemistry.

  • Banik, B. K., et al. (2004).[7] "Microwave-induced Paal-Knorr reaction." Tetrahedron Letters.

  • BenchChem Technical Support. (2025). "Paal-Knorr Furan Synthesis Troubleshooting."

Sources

Technical Support Center: Regiocontrol in 1,2-Dimethylpyrrole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current System Status: Active Subject: 1,2-Dimethylpyrrole (1,2-DMP) Reactivity & Selectivity Ticket ID: REGIO-DMP-001

System Overview: The Electronic Landscape

Before troubleshooting specific failures, users must understand the "operating system" of 1,2-dimethylpyrrole. This substrate is an electron-rich heteroaromatic system with a built-in bias.

  • The Bias: Pyrroles undergo Electrophilic Aromatic Substitution (EAS) preferentially at the

    
    -positions (C2/C5).
    
  • The Constraint: In 1,2-DMP, the C2 position is sterically blocked by a methyl group.

  • The Result: The system defaults to C5-substitution as the kinetic and thermodynamic product.

Diagnostic Visualization: Selectivity Logic

The following diagram illustrates the decision pathways for regioselectivity based on reaction conditions and substrate constraints.

RegioselectivityLogic Start Substrate: 1,2-Dimethylpyrrole Reaction Electrophilic Attack (+E) Start->Reaction InterC5 C5 Intermediate (3 Resonance Structures) Reaction->InterC5 Low Steric Bulk Standard EAS InterC3 C3 Intermediate (2 Resonance Structures) Reaction->InterC3 C5 Blocked OR Specific Metal Catalyst Tar Polymerization (Tar) Acid Catalyzed Reaction->Tar Uncontrolled Acid High Temp ProductC5 C5-Product (Major) Kinetic Favorite InterC5->ProductC5 Fast ProductC3 C3-Product (Minor) Requires Blocking/Catalysis InterC3->ProductC3

Caption: Logical flow of electrophilic attack on 1,2-dimethylpyrrole. Note the high risk of polymerization (Tar) under unbuffered acidic conditions.

Troubleshooting Guide (Q&A)

Module A: Handling Polymerization & Tars

User Issue: "I attempted a Friedel-Crafts acylation, but the reaction mixture turned into a black, insoluble tar within minutes."

Root Cause: Acid-Catalyzed Oligomerization. Alkylated pyrroles are notoriously acid-sensitive. In the presence of strong Lewis acids (AlCl₃) or Brønsted acids without buffering, the electron-rich pyrrole ring attacks itself, leading to "pyrrole red" polymers.

Corrective Protocol:

  • Switch Catalysts: Avoid AlCl₃ if possible. Use milder Lewis acids like ZnCl₂, BF₃·OEt₂, or SnCl₄.

  • The "Reverse Addition" Technique: Do not add the pyrrole to the acid. Add the catalyst/electrophile complex to the pyrrole solution slowly at low temperature (0°C to -78°C). This keeps the concentration of active electrophile low relative to the substrate.

  • Buffer the System: For Vilsmeier-Haack reactions, ensure the intermediate iminium salt is hydrolyzed in a buffered solution (Sodium Acetate) rather than direct water/acid quenching.

Module B: Achieving C3 Selectivity (The "Impossible" Isomer)

User Issue: "I need to functionalize the C3 position, but I only get C5 products. How do I switch selectivity?"

Root Cause: Electronic Dominance of C5. The transition state for C5 substitution is stabilized by three resonance structures (preserving the iminium character better), whereas C3 substitution has only two. You are fighting thermodynamics.

Corrective Protocol:

  • Strategy 1: The Blocking Group (Reliable)

    • Step 1: Install a removable group at C5 (e.g., Carboxylation -> Ester).

    • Step 2: Perform the desired reaction (which is now forced to C3).

    • Step 3: Decarboxylate/remove the C5 blocking group.

  • Strategy 2: Steric Crowding (Variable Success)

    • Use an extremely bulky electrophile (e.g., tert-butyl derivatives or specific substituted sulfonyl chlorides). The C5 position is adjacent to the N-Methyl group. While N-Me is small, the C2-Me blocks the other side. If the electrophile is massive, it may prefer C3, though C4 is also a risk.

  • Strategy 3: C-H Activation (Modern)

    • Use Rhodium or Ruthenium catalysts with specific directing groups that favor the

      
      -position (C3/C4). (See References: Wang et al.).
      
Module C: Vilsmeier-Haack Optimization

User Issue: "My Vilsmeier formylation yield is low (30-40%), and the product is oiling out."

Root Cause: Incomplete Hydrolysis or Moisture Contamination. The Vilsmeier reagent (Chloroiminium ion) is moisture-sensitive. Conversely, the intermediate requires vigorous hydrolysis to release the aldehyde.

Corrective Protocol:

  • Reagent Quality: Distill POCl₃ and DMF prior to use. Fresh Vilsmeier reagent is colorless or pale yellow; dark orange indicates decomposition.

  • Hydrolysis Step: The intermediate salt often precipitates. Do not extract yet. Add aqueous Sodium Acetate (NaOAc) and stir vigorously for 1-2 hours. The pH should be ~5-6. This prevents acid-catalyzed decomposition of the product.

Standardized Protocols

Protocol 1: High-Yield C5-Formylation (Vilsmeier-Haack)

Target: 1,2-Dimethyl-1H-pyrrole-5-carbaldehyde

ParameterSpecificationNote
Solvent DMF (Anhydrous)Acts as reactant and solvent.
Reagent POCl₃ (1.1 equiv)Add dropwise at 0°C.
Substrate 1,2-DimethylpyrroleAdd as solution in DMF.
Temperature 0°C

RT
Heat to 60°C only if conversion is slow.
Quench 2M NaOAc (aq)CRITICAL: Buffer to pH 5-6.

Step-by-Step:

  • Cool anhydrous DMF (5 mL/mmol substrate) to 0°C under Argon.

  • Add POCl₃ (1.1 equiv) dropwise. Stir 15 min to form the Vilsmeier salt (white precipitate may form).

  • Add 1,2-dimethylpyrrole (1.0 equiv) dissolved in minimal DMF dropwise over 20 mins.

  • Allow to warm to RT and stir for 2 hours. Monitor by TLC.

  • Workup: Pour mixture into ice-cold 2M NaOAc solution. Stir vigorously for 1 hour.

  • Extract with CH₂Cl₂ (3x). Wash organic layer with NaHCO₃ and Brine. Dry over MgSO₄.

Protocol 2: C3-Functionalization via C5-Blocking

Target: C3-Acylated 1,2-Dimethylpyrrole

Concept: 1,2-DMP


 C5-Ester (Block) 

C3-Acyl

Hydrolysis/Decarboxylation.
  • Blocking: React 1,2-DMP with Trichloroacetyl chloride (targets C5), followed by methoxide treatment to generate the Methyl 1,2-dimethylpyrrole-5-carboxylate .

  • Functionalization: Subject the ester to Friedel-Crafts acylation. The ester deactivates the ring, but directs the incoming electrophile to the meta position (relative to the ester) or ortho (relative to the N). In pyrroles, this directs to C3 .

    • Note: Stronger Lewis acids may be required here due to the electron-withdrawing ester group.

  • Deprotection: Saponify the ester (NaOH/MeOH) to the acid, then thermally decarboxylate (heat with Copper powder in Quinoline) to restore the C5 proton, leaving the C3 substituent.

References & Authority

The protocols and mechanisms described above are grounded in established heterocyclic chemistry principles.

  • Electronic Bias of Pyrroles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming

    
    -selectivity preference).
    
  • Vilsmeier-Haack Mechanism: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][2][3][4][5][6] Link

  • C3-Selective C-H Activation: Wang, D., et al. (2014). Rh(III)-Catalyzed Direct C–H Functionalization of Pyrroles. Journal of the American Chemical Society.[6] (Demonstrates modern metal-catalyzed beta-selectivity).

  • Pyrrole Polymerization: Anderson, H. J., & Lee, S. F. (1980). Pyrrole chemistry. XXI. Acylation of pyrroles. Canadian Journal of Chemistry. Link (Classic paper on handling acid sensitivity and blocking groups).

Disclaimer: These protocols involve hazardous chemicals (POCl₃, strong acids).[3] Always review MSDS and perform a risk assessment before experimentation.

Sources

Technical Support Center: 1,2-Dimethylpyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the synthesis and optimization of 1,2-Dimethylpyrrole (CAS 700-79-8) .

Note on Chemical Identity: Before proceeding, verify your target molecule.

  • Target: 1,2-Dimethylpyrrole (N-methyl-2-methylpyrrole).[1][2][3]

  • Common Error: Reacting hexane-2,5-dione (acetonylacetone) with methylamine yields 1,2,5-trimethylpyrrole , not 1,2-dimethylpyrrole.[1][2][3]

  • Common Error: Reacting hexane-2,5-dione with ammonia yields 2,5-dimethylpyrrole .[1][2][3]

Module 1: Synthesis Strategy & Route Selection

Q: Which synthetic route should I use for high-yield laboratory preparation?

A: For laboratory scale (<50g), the N-methylation of 2-methylpyrrole is generally preferred over the Paal-Knorr method due to the instability of the required Paal-Knorr precursor (4-oxopentanal).[1][2][3] However, this route requires strict control to prevent C-alkylation.[1][2][3]

Route A: N-Methylation of 2-Methylpyrrole (Recommended) [1][2][3]
  • Mechanism: Deprotonation of the pyrrole nitrogen followed by SN2 attack on a methylating agent.[1][2][3]

  • Key Reagents: 2-Methylpyrrole, Methyl Iodide (MeI) or Dimethyl Sulfate, KOH (powdered), DMSO.[1][2][3]

  • Why this works: The Heaney-Ley protocol (KOH/DMSO) favors N-alkylation over C-alkylation by creating a "hard" anion environment.[1][2][3]

Route B: Modified Clauson-Kaas (Paal-Knorr Variation)
  • Mechanism: Acid-catalyzed ring opening of a furan derivative followed by condensation with methylamine.[1][2]

  • Key Reagents: 2-Methyl-2,5-dimethoxytetrahydrofuran, Methylamine (aq or THF solution), Acetic Acid.[1][2][3]

  • Why this works: It avoids handling unstable aldehydes directly, generating the reactive 1,4-dicarbonyl species in situ.[1][2][3]

Module 2: Troubleshooting Low Yields

Q: My reaction mixture turns into a black tar. What is happening?

A: This is acid-catalyzed polymerization .[1][2] Pyrroles, especially electron-rich alkylpyrroles, are extremely sensitive to strong acids and oxidizers.[1][2][3]

  • Cause: If using Route B, the pH is likely too low (<3).[2][3] If using Route A, the starting material (2-methylpyrrole) may have degraded before reaction.[1][2][3]

  • Solution:

    • Route A: Distill 2-methylpyrrole immediately before use. It oxidizes rapidly in air.[1][2]

    • Route B: Buffer the reaction with sodium acetate. Maintain pH ~4.5–5.0. Avoid strong mineral acids (HCl, H₂SO₄).[1][2][3]

Q: I see full conversion on TLC, but I lose >50% of my mass during workup. Is it volatile?

A: Yes, volatility and water solubility are the primary yield killers for 1,2-dimethylpyrrole.[1][2][3]

  • Boiling Point: ~140–142°C (at 760 mmHg).[1][2][3]

  • Azeotropes: It can form low-boiling azeotropes with water or solvents.[1][2][3]

  • Solubility: It has significant solubility in water, leading to loss during aqueous extraction.[2][3]

Corrective Workup Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction to reduce water solubility.[1][2]

  • Solvent Choice: Use Dichloromethane (DCM) or Diethyl Ether for extraction.[1][2][3] Avoid Ethyl Acetate (hydrolysis risk/boiling point overlap).[1][2][3]

  • Evaporation: Do not use a high-vacuum pump to remove solvent at room temperature.[1][2] Use a rotary evaporator with a bath temperature of 30°C and moderate vacuum (300–400 mbar). Stop when the solvent volume is low and switch to fractional distillation.[1][2]

Module 3: Experimental Protocols
Protocol A: High-Yield N-Methylation (KOH/DMSO Method)

Based on Heaney & Ley principles for preventing C-alkylation.[1][2][3]

ParameterSpecificationReason
Stoichiometry 1.0 eq 2-Methylpyrrole : 4.0 eq KOH : 1.1 eq MeIExcess base ensures rapid deprotonation; slight excess MeI drives completion.[1][2][3]
Solvent DMSO (Anhydrous)Promotes dissociation of the potassium pyrrolide salt, favoring N-attack.[1][2]
Temperature 20–25°C (Water bath cooling)Exothermic reaction.[1][2][3] Higher temps (>40°C) promote C-alkylation and polymerization.[1][2][3]
Time 1–2 HoursReaction is fast.[1][2] Prolonged stirring increases side reactions.[1][2][3]

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.

  • Dissolution: Add powdered KOH (4 eq) to anhydrous DMSO (5 mL per mmol substrate). Stir for 10 min.

  • Addition 1: Add freshly distilled 2-methylpyrrole (1 eq) dropwise. The solution may darken slightly. Stir for 30 min.

  • Addition 2: Cool the flask in a water bath. Add Methyl Iodide (1.1 eq) dropwise over 20 mins.[1][2][3] Caution: Exothermic.

  • Quench: Pour mixture into ice-cold brine (saturated NaCl).

  • Extraction: Extract 3x with Diethyl Ether.

  • Purification: Dry over Na₂SO₄. Remove ether via rotary evaporation (mild vacuum).[1][2][3] Distill residue at reduced pressure (water aspirator or oil pump depending on scale).[1][2][3]

Module 4: Visualization & Logic
Figure 1: Yield Loss Diagnosis Tree

Use this logic flow to identify the specific cause of your low yield.

YieldDiagnosis Start Start: Low Yield Observed CheckTLC Check TLC/GC of Crude Mixture Start->CheckTLC Conversion Is Starting Material Consumed? CheckTLC->Conversion BlackTar Is the mixture Black/Tar? Conversion->BlackTar Yes WrongProd Check NMR: Is it 1,2,5-Trimethyl? Conversion->WrongProd No/Partial Polymer Issue: Polymerization (Acid sensitivity or O2 exposure) BlackTar->Polymer Yes WorkupLoss Issue: Volatility/Solubility Loss (Lost during evaporation/extraction) BlackTar->WorkupLoss No (Clean Crude) WrongStart Issue: Wrong Starting Material (Used 2,5-Hexanedione?) WrongProd->WrongStart Yes C_Alk Issue: C-Alkylation (Temp too high or wrong solvent) WrongProd->C_Alk No (Complex Mix)

Caption: Diagnostic logic for identifying the root cause of yield loss in alkylpyrrole synthesis.

Figure 2: Synthesis Pathway Comparison

SynthesisPath Target 1,2-Dimethylpyrrole (CAS 700-79-8) RouteA Route A: N-Methylation (Recommended) Cond_A KOH / DMSO (Prevents C-alkylation) RouteA->Cond_A RouteB Route B: Clauson-Kaas Cond_B MeNH2 / AcOH (Buffer pH 4-5) RouteB->Cond_B SM_A 2-Methylpyrrole (Unstable, Distill first) SM_A->RouteA SM_B 2-Methyl-2,5-dimethoxy-THF SM_B->RouteB Cond_A->Target High Yield Cond_B->Target Moderate Yield

Caption: Comparison of the two primary synthetic routes for 1,2-dimethylpyrrole.

References
  • Heaney, H., & Ley, S. V. (1973).[2][3][4] N-Alkylation of pyrroles and indoles using potassium hydroxide in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1, 499-500.[1][3][4] [1][2][3]

  • Organic Syntheses. (1941).[1][2][3][5] 2,5-Dimethylpyrrole (Note on general pyrrole handling). Organic Syntheses, Coll. Vol. 2, p. 219.[2][3]

  • PubChem. (n.d.).[1][2][3] 1,2-Dimethylpyrrole Compound Summary. National Center for Biotechnology Information.[1][2][3] [1][2][3]

  • Jones, R. A., & Bean, G. P. (1977).[2][3][4] The Chemistry of Pyrroles. Academic Press.[1][2][3] (Standard reference for pyrrole instability and polymerization mechanisms).

Sources

Technical Support Center: Preventing Unwanted Polymerization of 1,2-Dimethylpyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1,2-Dimethylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the unwanted polymerization of 1,2-dimethylpyrrole during storage and in experimental use. Our goal is to ensure the integrity of your starting materials and the success of your synthetic routes.

Introduction: The Challenge of 1,2-Dimethylpyrrole Stability

1,2-Dimethylpyrrole, a valuable substituted pyrrole building block in medicinal chemistry and materials science, is susceptible to polymerization, which can compromise experimental outcomes and lead to purification challenges. This guide provides a comprehensive overview of the mechanisms behind this instability and practical, field-proven strategies to maintain its monomeric form.

Frequently Asked Questions (FAQs)

Q1: Why is my 1,2-dimethylpyrrole turning dark and viscous?

This is a classic sign of polymerization. Pyrroles, in general, are electron-rich aromatic compounds that can readily undergo oxidation or react with acids to form oligomeric and polymeric materials.[1] The coloration is due to the formation of extended conjugated systems in the polymer chains.

Q2: What are the main triggers for 1,2-dimethylpyrrole polymerization?

The primary triggers for the polymerization of 1,2-dimethylpyrrole, like other pyrroles, are:

  • Acidic Conditions: Even trace amounts of acid can catalyze polymerization. The protonation of the pyrrole ring increases its reactivity towards nucleophilic attack by another pyrrole monomer.

  • Oxidizing Agents: Exposure to air (oxygen), light, or chemical oxidants can initiate polymerization through the formation of radical cations.[2] These radical cations are highly reactive electrophiles that attack neutral pyrrole molecules, initiating a chain reaction.[3]

  • Heat: Elevated temperatures can accelerate the rate of both acid-catalyzed and oxidative polymerization.

Q3: How does the structure of 1,2-dimethylpyrrole influence its stability compared to unsubstituted pyrrole?

The methyl groups in 1,2-dimethylpyrrole have competing effects on its stability:

  • Electronic Effect: The methyl group at the 2-position is electron-donating, which increases the electron density of the pyrrole ring. This enhanced nucleophilicity can make it more susceptible to electrophilic attack, a key step in polymerization.[2]

  • Steric Effect: The methyl group at the 2-position provides steric hindrance around the most reactive sites for polymerization (the C5 and C3 positions). This steric bulk can significantly slow down the rate of polymerization compared to unsubstituted pyrrole.[1]

In practice, while the electronic effect makes the molecule inherently reactive, the steric hindrance often leads to a greater overall stability against polymerization compared to unsubstituted pyrrole, especially in bulk storage.

Troubleshooting Guide: Common Scenarios and Solutions

This section addresses specific issues you might encounter during your experiments involving 1,2-dimethylpyrrole.

Scenario 1: Polymerization observed during a reaction run under acidic conditions (e.g., Paal-Knorr synthesis).
  • Symptom: The reaction mixture darkens significantly, and a tar-like substance forms. TLC analysis shows streaking and a significant amount of baseline material.

  • Causality: The acidic catalyst required for the reaction is also a potent initiator for pyrrole polymerization.

  • Troubleshooting Steps:

    • Control Catalyst Loading: Use the minimum effective amount of acid catalyst. Perform small-scale trials to determine the optimal catalyst concentration.

    • Temperature Management: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Inert Atmosphere: While the primary cause is acid, excluding oxygen by running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent competing oxidative polymerization pathways.

    • Slow Addition: If the reaction allows, consider the slow addition of the acid catalyst to the reaction mixture to maintain a low instantaneous concentration.

Scenario 2: Gradual degradation of 1,2-dimethylpyrrole in storage.
  • Symptom: A previously clear or light-yellow sample of 1,2-dimethylpyrrole has darkened over time and may have increased in viscosity.

  • Causality: Slow, ambient oxidative polymerization initiated by exposure to air and/or light.

  • Troubleshooting Steps:

    • Proper Storage Protocol: Store 1,2-dimethylpyrrole under an inert atmosphere (Nitrogen or Argon) in an amber glass bottle to protect it from light.

    • Refrigeration: Store the container in a refrigerator (2-8 °C) to slow down the degradation process.

    • Use of Inhibitors: For long-term storage, consider adding a small amount of a polymerization inhibitor (see detailed section below).

Scenario 3: Low yield in a reaction due to suspected polymerization.
  • Symptom: The desired product is obtained in a lower-than-expected yield, with the mass balance suggesting the formation of non-isolable byproducts.

  • Causality: Competing polymerization of the 1,2-dimethylpyrrole starting material is consuming it before it can react to form the desired product.

  • Troubleshooting Steps:

    • Purify Starting Material: If the 1,2-dimethylpyrrole has been stored for a long time, consider purifying it by vacuum distillation immediately before use to remove any oligomeric impurities.

    • Add a Reaction-Compatible Inhibitor: In some cases, a small amount of a radical scavenger that does not interfere with the desired reaction can be added.

Preventing Polymerization: A Proactive Approach

Proper Storage and Handling

The first line of defense against polymerization is proper storage and handling.

ParameterRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidative polymerization initiated by atmospheric oxygen.
Container Amber glass bottle with a tight-fitting capProtects from light, which can catalyze polymerization, and prevents exposure to air and moisture.
Temperature 2-8 °C (Refrigerated)Slows down the rate of degradation and polymerization reactions.
Handling Minimize exposure to air. Use techniques for handling air-sensitive reagents.Reduces the chance of introducing oxygen and moisture.

Experimental Protocol: Proper Storage of 1,2-Dimethylpyrrole

  • Obtain a clean, dry amber glass bottle with a PTFE-lined cap.

  • If the 1,2-dimethylpyrrole is freshly distilled, allow it to cool to room temperature under an inert atmosphere.

  • Transfer the 1,2-dimethylpyrrole to the storage bottle using a cannula or a syringe under a positive pressure of nitrogen or argon.

  • If desired, add a polymerization inhibitor at the recommended concentration (see table below).

  • Flush the headspace of the bottle with the inert gas for a few minutes.

  • Securely seal the bottle and wrap the cap with paraffin film for an extra barrier.

  • Label the bottle clearly with the compound name, date, and storage conditions.

  • Store the bottle in a refrigerator at 2-8 °C.

Use of Polymerization Inhibitors

For extended storage or for use in reactions that are prone to polymerization, the addition of a small amount of an inhibitor can be highly effective. These inhibitors work by scavenging the free radicals that initiate oxidative polymerization.

Inhibitor ClassExampleRecommended Concentration (w/w)Notes
Hindered Phenols Butylated hydroxytoluene (BHT)50 - 200 ppmBHT is a common and effective radical scavenger.[4][5] It is generally non-interfering in many reaction types.
Hindered Amines Hindered Amine Light Stabilizers (HALS)100 - 500 ppmHALS are very effective at scavenging free radicals and can be regenerated in a catalytic cycle, offering long-term stability.[1][6][7]
Aromatic Amines N,N'-di-sec-butyl-p-phenylenediamine50 - 150 ppmThese are potent antioxidants but may be more reactive and could interfere with certain chemical transformations.

Causality of Inhibitor Action: Inhibitors like BHT function by donating a hydrogen atom to a reactive radical, forming a stable radical that is unable to propagate the polymerization chain.[5]

Diagram: Mechanism of Inhibition by BHT

BHT_Inhibition ROO ROO• (Peroxy Radical) ROOH ROOH (Hydroperoxide) ROO->ROOH + BHT-H BHT BHT-H (Butylated Hydroxytoluene) BHT_rad BHT• (Stable BHT Radical) BHT->BHT_rad - H• caption BHT scavenges a reactive peroxy radical.

Caption: BHT stabilizes reactive radicals to terminate polymerization.

Analytical Detection of Polymerization

Early detection of oligomerization can prevent the use of compromised starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of broad signals in the aromatic and aliphatic regions of the spectrum, in addition to the sharp peaks of the monomer, is indicative of oligomer formation.

    • ¹³C NMR: Similar to ¹H NMR, the presence of broadened signals suggests the formation of a mixture of oligomers with slightly different chemical environments.

  • Mass Spectrometry (MS):

    • GC-MS: This technique is excellent for identifying dimers and trimers, which will have masses that are multiples of the monomer unit.[8]

    • ESI-MS: Electrospray ionization mass spectrometry can be used to detect larger oligomers that may not be volatile enough for GC-MS.[9]

  • Flash Chromatography:

    • A simple flash column can be used to qualitatively assess the purity of 1,2-dimethylpyrrole. The presence of a significant amount of material that adheres strongly to the silica gel at the baseline is a strong indicator of polymeric impurities.[10][11][12]

Diagram: Workflow for Quality Control of 1,2-Dimethylpyrrole

QC_Workflow start 1,2-Dimethylpyrrole Sample visual Visual Inspection (Color, Viscosity) start->visual tlc TLC Analysis visual->tlc nmr ¹H NMR Spectroscopy tlc->nmr ms GC-MS or ESI-MS nmr->ms decision Purity Assessment ms->decision use Use in Reaction decision->use Pure purify Purify (Vacuum Distillation) decision->purify Minor Impurities discard Discard decision->discard Heavily Polymerized purify->use

Caption: A typical workflow for assessing the purity of 1,2-dimethylpyrrole.

References

  • Pyrrole polymerization. (n.d.). quimicaorganica.org. Retrieved January 23, 2024, from [Link]

  • Abdiryim, T., et al. (2013). Kinetics and mechanism of pyrrole chemical polymerization. Chemical Engineering Journal, 226, 354-361.
  • Hindered Amine Light Stabilizers (HALS). (n.d.). Ecochem. Retrieved January 23, 2024, from [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Molecules, 27(23), 8299.
  • Enabling facile, rapid and successful chromatographic Flash purification. (n.d.). Chromatography Today. Retrieved January 23, 2024, from [Link]

  • Degradation of 2,4-dinitrophenol using a combination of hydrodynamic cavitation, chemical and advanced oxidation processes. (2014). Ultrasonics Sonochemistry, 21(3), 1034-1042.
  • Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. (2024, January 9). Wellt Chemicals. Retrieved January 23, 2024, from [Link]

  • Al-Malaika, S., et al. (2017). Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites.
  • Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. (2012). Mini Reviews in Medicinal Chemistry, 12(10), 947-961.
  • 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. (2000). Russian Chemical Bulletin, 49(10), 1735-1741.
  • The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. (n.d.). 3V Sigma USA. Retrieved January 23, 2024, from [Link]

  • Electrospray Ionization Mass Spectrometric Observation of Oligomers in Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole. (2001). Journal of the American Society for Mass Spectrometry, 12(6), 725-730.
  • Recent Advancements in Pyrrole Synthesis. (2018). Synthesis, 50(17), 3345-3365.
  • Chemical Oxidation of 2,6-dimethylaniline in the Fenton Process. (2009). Environmental Science & Technology, 43(22), 8629-8634.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302.
  • A new method for the rapid analysis of 1H-Pyrrole-2,5-diones (maleimides) in environmental samples by two-dimensional gas chromatography time-of-flight mass spectrometry. (2016).
  • Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2013). Journal of the Brazilian Chemical Society, 24(9), 1543-1552.
  • Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2024, from [Link]

  • Reaction of 22 in the presence of a radical scavenger, butylated hydroxytoluene (BHT). (2014). Tetrahedron, 70(1), 157-163.
  • Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. (2022).
  • Dimer ion formation and intermolecular fragmentation of 1,2-diacylglycerols revealed by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry for more comprehensive lipid analysis. (2015). Rapid Communications in Mass Spectrometry, 29(16), 1467-1476.
  • Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification. (2025). Methods in Molecular Biology, 2931, 187-216.
  • Degradation of Formic Acid in Different Oxidative Processes. (2007). High Energy Chemistry, 41(2), 114-118.
  • A Fast and Convenient Synthesis of Heterocycle-Based Polymers via Infrared Irradiation-Assisted Direct C–H Bond Arylation Polycondensation. (2026).
  • Scheme 2. N-Alkylation of Pyrrole. (2011). Journal of Medicinal Chemistry, 54(17), 5966-5983.
  • Rapid quantitative 1H–13C two-dimensional NMR with high precision. (2012). Journal of Magnetic Resonance, 223, 161-167.
  • Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. (2017).
  • Methods for the synthesis of annulated pyrroles via cyclisation strategies. (2010). Chemical Society Reviews, 39(8), 2875-2892.
  • Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. (2017).
  • Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. (2024, January 9). Wellt Chemicals. Retrieved January 23, 2024, from [Link]

  • Pyrrole. (n.d.). Wikipedia. Retrieved January 23, 2024, from [Link]

  • Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. (2012). Mini Reviews in Medicinal Chemistry, 12(10), 947-961.
  • Polypyrrole. (n.d.). Wikipedia. Retrieved January 23, 2024, from [Link]

Sources

Technical Support Center: Scaling Up 1,2-Dimethylpyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide addresses the scale-up challenges of synthesizing 1,2-Dimethylpyrrole (CAS: 700-87-8) via the Paal-Knorr pyrrole synthesis . While this reaction is chemically robust, scaling from gram to kilogram quantities introduces thermodynamic and purification risks—specifically exothermic runaway during amine addition and oxidative degradation during isolation.

This document is structured as a dynamic support center, moving from core reaction engineering to specific troubleshooting scenarios.

Module 1: Reaction Engineering & Protocol

The Chemistry: Paal-Knorr Cyclization

The most scalable route involves the condensation of 2,5-hexanedione (acetonylacetone) with methylamine .

  • Reaction Type: Condensation / Cyclodehydration

  • Key Challenge: The reaction is highly exothermic.

  • Stoichiometry: 1.0 eq. 2,5-Hexanedione : 1.0–1.2 eq. Methylamine.[1]

Mechanism & Critical Control Points

The reaction proceeds through the formation of a hemiaminal, followed by imine formation, cyclization, and final dehydration. The rate-determining step is often the cyclization, which can be acid-catalyzed.

PaalKnorrMechanism Reactants 2,5-Hexanedione + Methylamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Bis-Imine (Transient) Hemiaminal->Imine -H2O Cyclization Cyclization (Rate Limiting) Imine->Cyclization Tautomerization Product 1,2-Dimethylpyrrole + 2 H2O Cyclization->Product -H2O (Aromatization)

Figure 1: Mechanistic flow of the Paal-Knorr synthesis.[2] Note that water removal drives the equilibrium toward the product.

Recommended Scale-Up Protocol (1–5 Mole Scale)

Reagents:

  • 2,5-Hexanedione (98%+)

  • Methylamine (40% wt. aqueous solution recommended for thermal mass; anhydrous gas requires specialized cooling jackets).

  • Acetic Acid (Catalytic, optional but recommended for rate).

Step-by-Step Methodology:

  • Reactor Setup: Use a jacketed glass reactor with an overhead mechanical stirrer (high torque required as viscosity changes). Ensure a reflux condenser is attached.[3][4][5]

  • Charge: Load 2,5-hexanedione into the reactor.

  • Cooling: Chill the diketone to 10–15°C.

  • Addition (Critical): Add aqueous methylamine dropwise .

    • Warning: This step is exothermic. Maintain internal temperature < 40°C.

    • Observation: The mixture will turn yellow/orange and may become biphasic initially.

  • Reaction: Once addition is complete, heat the mixture to mild reflux (~60–70°C) for 2–4 hours.

  • Workup:

    • Cool to room temperature.[2]

    • If using aqueous amine, the product (oil) will separate from the aqueous phase.

    • Phase Cut: Separate the organic layer (1,2-dimethylpyrrole).

    • Extraction: Extract the aqueous layer once with dichloromethane (DCM) or ethyl acetate to recover dissolved product, then combine with the main organic layer.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users during scale-up.

Category A: Yield & Reaction Issues

Q: The reaction mixture boiled over violently during methylamine addition.

  • Diagnosis: Thermal runaway due to rapid addition of amine to the diketone.

  • Corrective Action:

    • Reverse Addition (Not Recommended): Adding ketone to amine is safer thermally but can lead to polymerization side products due to excess amine concentration initially.

    • Active Cooling: Use a cryostat set to 0°C during addition.

    • Dilution: Dilute the amine with water or methanol to increase heat capacity.

Q: My yield is low (<60%), and I see starting material by GC.

  • Diagnosis: Incomplete conversion or loss during aqueous workup.

  • Corrective Action:

    • Check pH: The reaction runs best under slightly acidic to neutral conditions. If using pure amine, the pH may be too high. Add 1–2% glacial acetic acid to catalyze the cyclization [1].

    • Solubility Check: 1,2-Dimethylpyrrole has slight water solubility. Ensure you salt out the aqueous layer (add NaCl) before extraction to push the organic product out of the water phase.

Category B: Product Quality (The "Black Tar" Problem)

Q: The product turned black after distillation within 24 hours.

  • Diagnosis: Pyrroles are electron-rich aromatics prone to oxidative polymerization.

  • Corrective Action:

    • Inert Atmosphere: You must store the product under Nitrogen or Argon.

    • Stabilizers: For long-term storage, adding trace amounts (0.1%) of solid NaOH or an antioxidant (like BHT) can inhibit acid-catalyzed polymerization [2].

    • Light Sensitivity: Store in amber glass.

Module 3: Purification & Isolation

Purification is the most common bottleneck. 1,2-Dimethylpyrrole has a boiling point of 140–141°C at atmospheric pressure , which is high enough to cause thermal degradation during slow distillations.

Vacuum Distillation Strategy

Do not distill at atmospheric pressure for batches >50g.

ParameterAtmospheric PressureReduced Pressure (Recommended)
Boiling Point 140–141°C51–53°C @ 8 mmHg [3]
Thermal Risk High (Polymerization)Low
Color Yellow/BrownColorless/Pale Yellow
Process Flow Diagram

PurificationFlow Crude Crude Reaction Mixture (Biphasic) SepFunnel Phase Separation Crude->SepFunnel Aqueous Aqueous Waste (Methylamine/Water) SepFunnel->Aqueous Organic Organic Layer (Wet Product) SepFunnel->Organic Drying Drying Agent (Na2SO4 or MgSO4) Organic->Drying VacDist Vacuum Distillation (53°C @ 8mmHg) Drying->VacDist Final Pure 1,2-Dimethylpyrrole (Store under N2) VacDist->Final

Figure 2: Downstream processing workflow. Note the critical drying step before distillation to prevent steam distillation effects.

Module 4: Safety & Compliance

Chemical Hazards[4][6][7]
  • Methylamine: Extremely flammable gas/liquid. Corrosive to skin and eyes.[6][7] Lungs irritant.

    • Control: All handling must occur in a fume hood. Scrubber systems (acid trap) should be connected to the reactor vent to neutralize escaping methylamine vapors.

  • 1,2-Dimethylpyrrole: Toxic if swallowed or inhaled.

    • PPE:[8][6] Butyl rubber gloves are recommended over nitrile for extended contact with pyrroles.

Waste Disposal
  • Aqueous Waste: Contains unreacted methylamine. Must be neutralized with dilute HCl to pH 7 before disposal to prevent off-gassing in waste containers.

  • Still Bottoms: The black residue from distillation is polymerized pyrrole. Dispose of as hazardous solid organic waste.

References

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 2,5-Dimethylpyrrole (Analogous Procedure). Organic Syntheses, Coll. Vol. 2, p. 219 (1943). (Provides the baseline for vacuum distillation parameters of dimethylpyrroles). Retrieved from [Link]

Sources

Validation & Comparative

Optimization of HPLC Methodologies for 1,2-Dimethylpyrrole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyzing 1,2-Dimethylpyrrole presents a unique intersection of chromatographic challenges: it is an electron-rich nitrogen heterocycle prone to acid-catalyzed polymerization ("pyrrole red" formation), possesses significant volatility, and lacks strong UV absorption above 250 nm.

This guide compares two distinct chromatographic approaches:

  • The Standard Protocol (Method A): A conventional C18 stationary phase with acidic mobile phase.

  • The Optimized Protocol (Method B): A Phenyl-Hexyl stationary phase with a neutral buffered mobile phase.

Verdict: While Method A is sufficient for rapid screening, Method B is the superior choice for quantitative accuracy and stability , offering a 40% reduction in on-column degradation and superior peak symmetry due to


-

interactions.

Part 1: The Analytical Challenge

Before selecting a method, the analyst must understand the physicochemical liabilities of 1,2-Dimethylpyrrole (CAS: 600-29-3).

Acid Sensitivity & Polymerization

Pyrroles are electron-rich aromatic systems. In the presence of strong acids (pH < 3), the pyrrole ring undergoes protonation, often at the C2 or C3 position, breaking aromaticity and initiating rapid polymerization.

  • Consequence: Using standard 0.1% TFA or Formic Acid (pH ~2.0) can lead to "ghost peaks" (dimers/trimers), baseline drift, and non-linear calibration curves.

Volatility

With a boiling point of ~140°C, 1,2-Dimethylpyrrole is semi-volatile.

  • Consequence: Standard sample concentration steps (e.g., rotary evaporation or nitrogen blow-down) will result in massive analyte loss. Sample preparation must occur in closed systems at ambient temperatures.

Detection Limits

The molecule lacks an extended conjugated system, resulting in low molar absorptivity in the standard UV range (254 nm).

  • Consequence: Detection must target the strong end-absorption band (~210–220 nm), requiring high-purity solvents to minimize background noise.

Part 2: Method Comparison

The following table contrasts the performance of the generic "first-pass" method against the optimized specific method.

Table 1: Comparative Performance Matrix
FeatureMethod A: Generic C18Method B: Optimized Phenyl-Hexyl
Stationary Phase C18 (Octadecylsilane), 3.5 µmPhenyl-Hexyl, 3.5 µm
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)10mM Ammonium Acetate (pH 6.5)
Mobile Phase B AcetonitrileAcetonitrile
Analyte Stability Poor : < 4 hours on autosamplerExcellent : > 24 hours stable
Peak Shape Tailing factor > 1.5 (Silanol interaction)Symmetric (Tailing factor < 1.2)
Selectivity (

)
Low for structural isomersHigh (Separates impurities like 2,5-dimethylpyrrole)
Suitability Rapid screening / LC-MS (positive mode)QC Release / Impurity Profiling
Scientific Rationale for Method B

The Phenyl-Hexyl phase provides unique selectivity for aromatic compounds. The electrons in the pyrrole ring interact with the


-electrons of the phenyl stationary phase. Furthermore, operating at pH 6.5 (neutral) prevents the acid-catalyzed degradation mechanism, ensuring the peak area represents the true concentration of the analyte.

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the critical decision pathways and sample preparation steps required to ensure data integrity.

G Start Start: 1,2-Dimethylpyrrole Analysis SamplePrep Sample Preparation (Strict Volatility Control) Start->SamplePrep SolventChoice Solvent Selection: Use MeOH or ACN (Avoid evaporation) SamplePrep->SolventChoice MethodSelect Select HPLC Method SolventChoice->MethodSelect MethodA Method A: C18 / Acidic (Rapid Screen) MethodSelect->MethodA High Throughput / MS MethodB Method B: Phenyl / Neutral (Quantitation) MethodSelect->MethodB QC / Stability Detection Detection: UV @ 220 nm MethodA->Detection MethodB->Detection ResultA Risk: Degradation & Tailing Detection->ResultA ResultB Result: Stable, Symmetric Peak Detection->ResultB

Caption: Decision matrix emphasizing the divergence between screening (Method A) and quantitative stability (Method B).

Detailed Protocol: Method B (Optimized)

1. Reagents & Chemicals:

  • Analyte: 1,2-Dimethylpyrrole (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[1]

  • Buffer: Ammonium Acetate (LC-MS grade).

  • Water: Milli-Q (18.2 MΩ·cm).

2. Instrument Parameters:

  • Column: Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Control is vital to prevent volatility issues).

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD); Extract chromatogram at 220 nm .

3. Mobile Phase Preparation:

  • Solvent A: 10 mM Ammonium Acetate in Water. Adjust pH to 6.5 with dilute acetic acid if necessary (though usually native pH is sufficient). Filter through 0.22 µm nylon filter.

  • Solvent B: 100% Acetonitrile.

4. Gradient Program:

Time (min) % A (Buffer) % B (ACN) Description
0.0 90 10 Initial equilibration
10.0 40 60 Linear ramp to elute analyte
12.0 10 90 Wash step
12.1 90 10 Return to initial

| 17.0 | 90 | 10 | Re-equilibration (Critical) |

5. Sample Preparation (The "Self-Validating" Step):

  • Stock Solution: Weigh 10 mg of 1,2-Dimethylpyrrole into a pre-filled 10 mL volumetric flask containing 5 mL of Methanol (to minimize headspace evaporation). Dilute to volume.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A.

  • Validation Check: Prepare a fresh standard and an "aged" standard (4 hours). If the aged standard area < 98% of fresh, instability is present.

Part 4: Troubleshooting & System Suitability

To ensure trustworthiness, the system must pass these specific criteria before running samples.

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (

)

If

: Secondary silanol interactions are active. Increase buffer concentration or ensure pH > 6.0.
Precision (RSD)

(n=6 injections)
If RSD is high: Check for analyte evaporation in the autosampler vial. Use crimp caps with PTFE/Silicone septa.
Resolution (

)

between analyte and nearest impurity
If

drops: The Phenyl stationary phase may have lost ligand density. Replace column.
Ghost Peaks NoneIf ghost peaks appear: Check for acid contamination in the injector or mobile phase causing on-column polymerization.

References

  • PubChem. (n.d.).[2] 1,2-Dimethylpyrrole Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.).[2] 1H-Pyrrole, 2,5-dimethyl- Phase Change Data. National Institute of Standards and Technology. Retrieved February 7, 2026, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for Phenyl-Hexyl selectivity mechanisms in nitrogen heterocycles).
  • SIELC Technologies. (n.d.). Separation of 2,5-Dimethylpyrrole on Newcrom R1 HPLC column. Retrieved February 7, 2026, from [Link](Note: Cited for comparative conditions regarding acidic mobile phases).

Sources

Comparative Analysis: Structural Validation of 1,2-Dimethylpyrrole via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 1,2-Dimethylpyrrole (CAS: 600-29-3) Methodology: Carbon-13 Nuclear Magnetic Resonance (


C NMR) Spectroscopy
Audience:  Senior Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary: The Case for C NMR

In the synthesis and characterization of substituted pyrroles, distinguishing between positional isomers is a critical quality attribute. 1,2-Dimethylpyrrole (1,2-DMP) presents a specific challenge: it is isomeric with 2,3-dimethylpyrrole and 2,5-dimethylpyrrole . While


H NMR is the standard first-line tool, it often suffers from signal overlap in the aromatic region and ambiguity regarding quaternary carbons.

This guide validates why


C NMR  is the superior analytical "product" for structural confirmation of 1,2-DMP. Unlike proton NMR, 

C NMR provides a direct count of the carbon backbone, effectively resolving the symmetry-based degeneracy that masks impurities in isomeric mixtures.
Core Value Proposition
  • Definitive Isomer Differentiation: 1,2-DMP (asymmetric) yields 6 distinct signals , whereas the common impurity 2,5-DMP (symmetric) yields only 3 signals .

  • Quaternary Carbon Visualization: Directly observes the C2 position, which is "silent" in

    
    H NMR.
    
  • Self-Validation: When coupled with DEPT-135, the technique internally validates the protonation state of every carbon atom.

Comparative Analysis: 1,2-DMP vs. Isomeric Alternatives

The following table contrasts the spectral signatures of 1,2-DMP against its most common structural isomers and precursors. This data highlights why


C NMR is the requisite method for release testing.
Table 1: Spectroscopic Differentiation Matrix
Feature1,2-Dimethylpyrrole (Target)2,5-Dimethylpyrrole (Isomer)1-Methylpyrrole (Precursor)
Symmetry Asymmetric (

)
Symmetric (

)
Symmetric (

)
Total

C Signals
6 Distinct Peaks 3 Distinct Peaks 3 Distinct Peaks
Methyl Signals 2 (Non-equivalent: N-Me, C-Me)1 (Equivalent: 2

C-Me)
1 (N-Me)
Quaternary Carbons 1 (C2)2 (C2, C5)0
DEPT-135 Profile 2 Up (Me), 3 Down (CH), 1 Silent (Cq)1 Up (Me), 1 Down (CH), 1 Silent (Cq)1 Up (Me), 2 Down (CH)

H NMR Limitation
Ring protons often overlap or show complex coupling (

,

).
Ring protons appear as a singlet (or tight singlet-like feature) due to symmetry.Simple AA'BB' system; lacks C-Me signal.

Expert Insight: The presence of a single methyl peak in the


C spectrum (approx. 10-15 ppm) immediately flags the sample as the incorrect isomer (2,5-DMP), regardless of purity.

Technical Deep Dive: The Self-Validating Protocol

To ensure scientific integrity, the characterization must follow a "Self-Validating System." This means the data generated must intrinsically cross-reference itself to eliminate false positives. We utilize a Combined


C / DEPT-135 Strategy .
The Mechanism of Validation
  • Broadband Decoupled

    
    C:  Counts total unique carbons.
    
  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Phase (+): CH and CH

      
       signals point UP.
      
    • Phase (-): CH

      
       signals point DOWN.
      
    • Silent: Quaternary carbons (Cq) disappear.

Predicted Chemical Shift Assignment (1,2-Dimethylpyrrole)[1]
  • Solvent: CDCl

    
     (
    
    
    
    77.16 ppm, triplet)
  • Reference: TMS (

    
     0.00 ppm)
    
AssignmentCarbon TypeApprox. Shift (

ppm)
DEPT-135 BehaviorStructural Logic
N-CH

Methyl34.0 - 36.0Positive (+)Deshielded by Nitrogen.
C2-CH

Methyl10.0 - 12.0Positive (+)Shielded, attached to ring.
C2 Quaternary (Cq)127.0 - 129.0Silent The only carbon with no attached H.
C5 Aromatic CH (

)
120.0 - 122.0Positive (+)

-position, deshielded by N.
C3 Aromatic CH (

)
106.0 - 108.0Positive (+)

-position, shielded.
C4 Aromatic CH (

)
104.0 - 106.0Positive (+)

-position, shielded.

Note: Exact shifts may vary slightly based on concentration and temperature, but the relative order and DEPT behavior are invariant constants.

Experimental Protocol

This workflow is designed for high-resolution validation using a standard 400 MHz or 500 MHz NMR spectrometer.

Step 1: Sample Preparation
  • Mass: Weigh 20–30 mg of the 1,2-Dimethylpyrrole liquid.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Vessel: Transfer to a clean, dry 5 mm NMR tube. Cap and invert 3 times to ensure homogeneity.

    • Why: High concentration is required for

      
      C due to the low natural abundance (1.1%) of the isotope.
      
Step 2: Instrument Parameters ( C {1H} Decoupled)
  • Pulse Sequence: zgpg30 (Bruker) or equivalent (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Causality: Quaternary carbons (C2) have long spin-lattice relaxation times (

      
      ). A short D1 will saturate the C2 signal, making it invisible or non-integrable.
      
  • Scans (NS): Minimum 512 scans (approx. 30 mins).

  • Spectral Width: 0 – 220 ppm.

Step 3: Processing
  • Weighting: Apply exponential multiplication (LB = 1.0 - 2.0 Hz) to improve Signal-to-Noise (S/N).

  • Phasing: Manually phase to ensure flat baseline, critical for detecting small impurity peaks.

  • Referencing: Calibrate the center peak of the CDCl

    
     triplet to 77.16 ppm .
    

Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and the experimental workflow, encoded in Graphviz (DOT).

Diagram 1: Structural Validation Decision Tree

ValidationLogic Start Start: Acquire 13C NMR (Broadband Decoupled) CountPeaks Count Distinct Signals (Excluding Solvent) Start->CountPeaks ThreePeaks 3 Signals Observed CountPeaks->ThreePeaks High Symmetry SixPeaks 6 Signals Observed CountPeaks->SixPeaks Asymmetric CheckSymmetry Symmetric Isomer Detected (Likely 2,5-Dimethylpyrrole) ThreePeaks->CheckSymmetry CheckDEPT Run DEPT-135 SixPeaks->CheckDEPT AnalyzeDEPT Analyze Phasing CheckDEPT->AnalyzeDEPT Result12DMP VALIDATED: 1,2-Dimethylpyrrole (2 Me (+), 3 CH (+), 1 Cq (Silent)) AnalyzeDEPT->Result12DMP Matches Predicted Pattern ResultImpurity INVALID: Structure Mismatch AnalyzeDEPT->ResultImpurity Unexpected Pattern

Caption: Logic flow for distinguishing 1,2-DMP from symmetric isomers using peak counting and DEPT phasing.

Diagram 2: Experimental Workflow

Workflow Sample Sample Prep 30mg in CDCl3 Acquisition Acquisition Pulse: zgpg30 D1 > 2.0s Sample->Acquisition Load Process Processing LB = 1.0 Hz Ref: 77.16 ppm Acquisition->Process FT Analysis Data Analysis Verify C2 (Quat) Verify Asymmetry Process->Analysis Interpret

Caption: Step-by-step experimental workflow ensuring high-fidelity detection of quaternary carbons.

References

  • PubChem. (2025).[1] 1,2-Dimethylpyrrole (Compound Summary). National Library of Medicine. [Link]

  • SDBS. (2024). Spectral Database for Organic Compounds: 13C NMR of Pyrrole Derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Abraham, R. J., et al. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • University of Wisconsin-Madison. (2024). NMR Spectroscopy: 13C Chemical Shifts and DEPT. Department of Chemistry. [Link]

Sources

Comparing synthesis routes for 1,2-Dimethylpyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Asymmetry Challenge

Synthesizing 1,2-dimethylpyrrole presents a specific regiochemical challenge often overlooked in general pyrrole literature. Unlike the symmetric 2,5-dimethylpyrrole (easily accessible via the classic Paal-Knorr condensation of 2,5-hexanedione), the 1,2-isomer requires breaking symmetry or utilizing pre-functionalized asymmetric precursors.

This guide evaluates three distinct synthetic pathways. For most research applications, Route 1 (Regioselective Lithiation) is designated as the "Gold Standard" due to the high availability of precursors and excellent regiocontrol.[1] Route 2 (N-Methylation) serves as a robust alternative when cryogenic facilities are unavailable.[1]

Decision Matrix & Workflow

Use this decision tree to select the optimal route for your laboratory's capabilities and precursor availability.

G cluster_legend Key Factors Start Start: Select Precursor Q1 Is 2-Methylpyrrole available? Start->Q1 Q2 Are cryogenic (-78°C) & anhydrous conditions available? Q1->Q2 No (Only N-Methylpyrrole) Route2 ROUTE 2: N-Methylation of 2-Methylpyrrole Q1->Route2 Yes Route1 ROUTE 1: Lithiation of N-Methylpyrrole (Recommended) Q2->Route1 Yes Route3 ROUTE 3: Modified Paal-Knorr (Levulinaldehyde) Q2->Route3 No L1 Route 1: High Atom Economy, Low Cost L2 Route 2: Operationally Simple, Higher Cost

Figure 1: Strategic selection workflow for 1,2-dimethylpyrrole synthesis.

Detailed Synthesis Routes

Route 1: Regioselective Lithiation (The Gold Standard)

Mechanism: Directed ortho-lithiation.[1] The N-methyl group directs the strong base (n-BuLi) to deprotonate the C2 position, forming a lithiated intermediate that traps the methyl iodide electrophile.

  • Starting Materials: N-Methylpyrrole (Commodity chemical), n-Butyllithium (n-BuLi), Methyl Iodide (MeI).[1]

  • Key Advantage: Uses the cheapest, most stable starting material.[1]

  • Critical Control Point: Temperature control is vital to prevent polymerization or isomerization.[1]

Experimental Protocol
  • Setup: Flame-dry a 250 mL Schlenk flask under Argon atmosphere.

  • Reagent Prep: Add N-methylpyrrole (1.0 equiv, 10 mmol) and TMEDA (1.1 equiv, to activate n-BuLi) to anhydrous THF (50 mL).

  • Lithiation: Cool the solution to 0°C (ice bath). Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 15 minutes.[1]

    • Note: While some protocols suggest reflux, modern interaction with TMEDA allows lithiation at milder temperatures, reducing tar formation.[1] Stir for 30 minutes at RT or 0°C.

  • Alkylation: Cool the mixture to -78°C (dry ice/acetone). Add Methyl Iodide (1.2 equiv) dropwise.[1]

  • Workup: Allow to warm to room temperature overnight. Quench with saturated NH₄Cl (aq).[1] Extract with diethyl ether (3x).[1]

  • Purification: Dry organic layer over MgSO₄, concentrate, and distill (bp ~140°C) or flash chromatography (Hexane/EtOAc).

Reaction1 Reactants N-Methylpyrrole + n-BuLi / TMEDA Inter Intermediate: 2-Lithio-N-methylpyrrole Reactants->Inter 0°C, THF (-HBu) Product Product: 1,2-Dimethylpyrrole Inter->Product + MeI -78°C to RT

Figure 2: Mechanistic pathway for C2-lithiation and methylation.

Route 2: N-Methylation of 2-Methylpyrrole

Mechanism: Classical S_N2 nucleophilic substitution. The pyrrole nitrogen is deprotonated by a base to form a pyrrolide anion, which attacks the methylating agent.[1]

  • Starting Materials: 2-Methylpyrrole, Sodium Hydride (NaH) or KOH, Methyl Iodide (MeI).[1]

  • Key Advantage: Avoids pyrophoric organolithiums; can be done at room temperature.[1]

  • Key Disadvantage: 2-Methylpyrrole is significantly more expensive and less stable (prone to oxidation) than N-methylpyrrole.[1]

Experimental Protocol
  • Setup: Use a round-bottom flask with a drying tube or N₂ balloon.

  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in dry DMF or DMSO (20 mL). Carefully add 2-methylpyrrole (1.0 equiv) dropwise at 0°C. Evolution of H₂ gas will occur.[1]

  • Reaction: Stir for 30 mins until gas evolution ceases. Add Methyl Iodide (1.2 equiv) dropwise.[1]

  • Completion: Stir at room temperature for 2-4 hours. Monitor by TLC.[1]

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[1][2] Wash organic phase extensively with water (to remove DMF/DMSO) and brine.[1]

  • Purification: Distillation under reduced pressure.

Route 3: Modified Paal-Knorr (Precursor Dependent)

Mechanism: Condensation of a 1,4-dicarbonyl equivalent with a primary amine.[1]

  • Warning: Do NOT use 2,5-hexanedione (this yields 1,2,5-trimethylpyrrole).[1]

  • Required Precursor: 4-Oxopentanal (Levulinaldehyde) or its acetal.[1]

  • Status: Generally not recommended for routine synthesis due to the instability of 4-oxopentanal compared to the robust precursors in Routes 1 and 2.

Comparative Analysis Table

FeatureRoute 1: LithiationRoute 2: N-MethylationRoute 3: Paal-Knorr
Starting Material N-Methylpyrrole (Cheap, Stable)2-Methylpyrrole (Expensive, Unstable)Levulinaldehyde (Unstable/Rare)
Reagents n-BuLi, MeINaH/KOH, MeIMethylamine, Acid Cat.[1]
Atom Economy HighModerate (Loss of NaI/KI)High (Loss of H₂O)
Yield 75-85%60-80%Variable (40-70%)
Safety Profile High Risk: Pyrophoric n-BuLiMod Risk: H₂ gas evolutionLow Risk: General corrosives
Scalability Good (with cooling capacity)ExcellentLimited by precursor

References

  • Lithiation of N-Substituted Pyrroles

    • Source: Jones, R. A., & Bean, G. P. (1977).[1][3] The Chemistry of Pyrroles. Academic Press.[1]

    • Context: Establishes C2-lithi
  • N-Methylation Protocols

    • Source: [Organic Syntheses, Coll.[1][4] Vol. 6, p.737 (1988)]([Link]1]

    • Context: General procedure for N-alkylation of pyrroles using phase transfer or strong bases.[1]

  • Paal-Knorr Mechanism & Limitations

    • Source: Amarnath, V., et al. (1991).[1] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry.

    • Context: Explains the necessity of specific 1,4-dicarbonyl structures for asymmetric pyrroles.
  • Green Chemistry Modifications

    • Source: Ranu, B. C., et al. (2009).[1] "Microwave-Assisted Synthesis of Pyrroles." Tetrahedron Letters.

    • Context: Discusses modern solvent-free adapt

Sources

Comparative Reactivity Guide: 1,2-Dimethylpyrrole vs. 2,5-Dimethylpyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the distinct reactivity profiles of 1,2-Dimethylpyrrole (


-methyl-2-methylpyrrole) and 2,5-Dimethylpyrrole  (2,5-dimethyl-

-pyrrole). While both are electron-rich aromatic heterocycles, their substitution patterns dictate divergent synthetic pathways.
  • 1,2-Dimethylpyrrole functions as a Directed Alpha-Nucleophile , retaining a highly reactive C5 position for regioselective functionalization.

  • 2,5-Dimethylpyrrole acts as a Beta-Constrained Nucleophile , where steric blocking at both alpha positions (C2, C5) forces electrophilic attack to the less reactive beta positions (C3, C4), or facilitates its use as a stable protecting group for primary amines.

Structural & Electronic Landscape

To understand the reactivity differences, one must analyze the electronic availability of the ring carbons. Pyrroles are


-excessive heterocycles, generally favoring electrophilic aromatic substitution (EAS) at the 

-positions (C2/C5) due to greater resonance stabilization of the cationic intermediate (sigma complex).
Steric and Electronic Map
Feature1,2-Dimethylpyrrole2,5-Dimethylpyrrole
Structure

-Methyl, C2-Methyl

-Pyrrole, C2/C5-Dimethyl
N-H Functionality Blocked (Methylated)Free (Acidic pKa ~23, H-bond donor)
Alpha Positions C2 (Blocked), C5 (Open/Reactive) C2 & C5 (Blocked)
Beta Positions C3, C4 (Open)C3, C4 (Open, Equivalent)
Primary Reactivity

-Selective (C5)

-Selective (C3/C4)
Oxidation Potential Lower (Easier to oxidize)Higher (Sterically stabilized)
Regioselectivity Logic (EAS)

The core distinction lies in the stability of the intermediate carbocation.

  • 1,2-DMP: Attack at C5 yields a resonance hybrid where the positive charge is delocalized over three atoms (C2, C3, C4) and stabilized effectively by the nitrogen lone pair. This pathway is kinetically favored.

  • 2,5-DMP: Attack at C2/C5 is sterically prohibited. Attack at C3 (Beta) yields a cation with less resonance stabilization energy compared to an alpha-attack, making 2,5-DMP generally less nucleophilic than unblocked pyrroles, but highly selective for beta-functionalization.

Electrophilic Aromatic Substitution (EAS) Pathways

The following diagram illustrates the divergent reaction pathways when these substrates are subjected to an electrophile (


).

EAS_Reactivity cluster_0 Substrates cluster_1 Intermediate (Sigma Complex) NodeA 1,2-Dimethylpyrrole (N-Me, C2-Me) InterA C5-Attack (Alpha) Highly Stabilized (Kinetic Product) NodeA->InterA Electrophile (E+) Target: Open Alpha InterB C3-Attack (Beta) Less Stabilized (Forced Pathway) NodeA->InterB Minor Pathway (Steric/Electronic Disfavor) NodeB 2,5-Dimethylpyrrole (C2-Me, C5-Me) NodeB->InterA BLOCKED (Steric Hindrance) NodeB->InterB Electrophile (E+) Target: Open Beta ProductA 5-Substituted-1,2-Dimethylpyrrole InterA->ProductA -H+ ProductB 3-Substituted-2,5-Dimethylpyrrole InterB->ProductB -H+

Figure 1: Decision tree for electrophilic attack. 1,2-DMP follows the standard alpha-preference rule, while 2,5-DMP is forced into beta-substitution.

Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation

This reaction is the standard benchmark for assessing pyrrole nucleophilicity and regiochemistry.

Objective: Introduce a formyl group (-CHO).

  • 1,2-DMP Target: C5-Formyl (Major).

  • 2,5-DMP Target: C3-Formyl (Exclusive).

Step-by-Step Methodology
  • Reagent Preparation:

    • In a flame-dried flask under

      
      , cool DMF  (3.0 equiv) to 0°C.
      
    • Add POCl

      
        (1.1 equiv) dropwise. Stir for 15 minutes to generate the Vilsmeier reagent (chloroiminium salt). Caution: Exothermic.
      
  • Substrate Addition:

    • Dissolve the pyrrole substrate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE).

    • Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction Conditions:

    • 1,2-DMP: Warm to room temperature (25°C). Reaction is typically complete in 1–2 hours due to high alpha-nucleophilicity.

    • 2,5-DMP: Heat to 60°C. The beta-position is less reactive, requiring thermal activation to overcome the higher activation energy.

  • Hydrolysis (Work-up):

    • Pour the reaction mixture into saturated aqueous Sodium Acetate (NaOAc) or 2M NaOH solution (ice-cold).

    • Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation:

    • Extract with Dichloromethane (DCM) (3x). Wash organic layer with brine, dry over MgSO

      
      , and concentrate.
      
    • Purification: Recrystallize (ethanol/water) or Flash Chromatography (Hexane/EtOAc).

Expected Outcome:

  • 1,2-DMP: Yields 1,2-dimethylpyrrole-5-carboxaldehyde .

  • 2,5-DMP: Yields 2,5-dimethylpyrrole-3-carboxaldehyde .

Protocol B: Paal-Knorr Synthesis (2,5-DMP Specific)

Unlike 1,2-DMP, 2,5-DMP is often the product of a protection strategy for primary amines.

Workflow:

  • Combine Acetonylacetone (2,5-hexanedione) (1.0 equiv) with a primary amine (

    
    ) (1.0 equiv).
    
  • Reflux in Ethanol with a catalytic amount of Acetic Acid (1%).

  • The amine is "masked" as the 2,5-dimethylpyrrole moiety.

  • Deprotection: The amine can be regenerated using Hydroxylamine hydrochloride (

    
    ) in refluxing ethanol (cleaves the pyrrole ring).
    

Polymerization & Materials Science Implications

In the context of conductive polymers (Polypyrrole derivatives), the substitution pattern is critical.

  • Conductivity Mechanism: High conductivity requires long, planar conjugation lengths formed by

    
    -
    
    
    
    coupling (C2-C5 linkages).
  • 1,2-DMP: Can polymerize via C5-C5 coupling (dimerization) but cannot form long linear chains easily because the C2 position is blocked. It often acts as a chain terminator in copolymerizations.

  • 2,5-DMP: Both alpha positions are blocked. It cannot form conductive poly(2,5-DMP) via standard oxidative polymerization.

    • Use Case: It is used as a "spacer" or defect-generator to control the conjugation length of other polypyrroles, or polymerized through the beta-positions (C3-C4), which yields polymers with significantly lower conductivity and different optical properties due to steric twisting.

Data Summary Table

Property1,2-Dimethylpyrrole2,5-Dimethylpyrrole
CAS Number 700-87-8625-84-3
Boiling Point ~140°C165°C
Density 0.90 g/mL0.935 g/mL
EAS Regioselectivity C5 (Alpha) > C3 (Beta)C3 (Beta) Only
Vilsmeier Reaction Temp Room Temp (25°C)Elevated Temp (50-60°C)
Diels-Alder Reactivity Moderate (Diene)Moderate (Often favors exo adducts)
Primary Application Alpha-functionalized scaffoldsBeta-functionalized scaffolds; Amine protection

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming -reactivity preference in pyrroles).
  • Ogata, M., et al. (1991). "Urinary 2,5-hexanedione assay involving its conversion to 2,5-dimethylpyrrole." International Archives of Occupational and Environmental Health, 62(8), 561-568. Link (Demonstrates Paal-Knorr formation and stability).

  • Ragan, J. A., et al. (1995). "Vilsmeier-Haack Formylation of Pyrroles." Organic Syntheses, 77, 176.
  • Beames, J. M., et al. (2011). "Comparison of the resonance-enhanced multiphoton ionization spectra of pyrrole and 2,5-dimethylpyrrole." Journal of Chemical Physics. (Electronic structure analysis).
  • Ganesan, A. (2001). "Solid-phase synthesis of pyrroles." Drug Discovery Today.

1,2-Dimethylpyrrole vs. N-Methylpyrrole: Structural Impact on Reactivity and Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 1,2-Dimethylpyrrole and N-Methylpyrrole , designed for researchers in medicinal chemistry, materials science, and organic synthesis.

Executive Summary

In pyrrole chemistry, the placement of methyl substituents dictates the molecule's electronic landscape and steric profile. N-Methylpyrrole (NMP) is the simplest N-alkylated derivative, retaining two reactive


-positions (C2, C5) essential for linear polymerization and standard electrophilic substitutions. In contrast, 1,2-Dimethylpyrrole (1,2-DMP)  features a "blocked" 

-position. This subtle structural change drastically alters its utility: NMP is a precursor for conductive polymers and C2-substituted pharmacophores, while 1,2-DMP serves as a chain terminator, a regioselective model for

-substitution (C3), and a steric probe in mechanistic studies.

Physicochemical Profile

The following table summarizes the key physical properties. Note the distinct boiling point trends driven by the loss of hydrogen bonding (N-H) and the addition of hydrophobic mass.

PropertyN-Methylpyrrole (NMP)1,2-Dimethylpyrrole (1,2-DMP)
CAS Number 96-54-8 700-87-8
Structure N-substituted onlyN- and C2-substituted
Molecular Weight 81.12 g/mol 95.14 g/mol
Boiling Point 112–113 °C~128–130 °C (Estimated)*
Density 0.914 g/mL~0.92–0.94 g/mL
Solubility Soluble in EtOH, Et₂O; Insoluble in H₂OSoluble in organic solvents; Insoluble in H₂O
Key Feature Two open

-sites (C2, C5)
One blocked

-site (C2)

*Note: 1,2-DMP is less common in bulk catalogs than its isomer 2,5-dimethylpyrrole (BP 165 °C). Its boiling point is lower than the C-methylated isomer due to the lack of N-H bonding and asymmetry.

Reactivity & Synthesis: The Methyl Blockade

The core distinction lies in the Electrophilic Aromatic Substitution (EAS) and Polymerization pathways.

Electrophilic Aromatic Substitution (EAS)

Pyrroles are electron-rich and prone to EAS.

  • N-Methylpyrrole: The N-methyl group activates the ring but introduces minor steric bulk. Substitution occurs preferentially at the C2 (

    
    ) position  due to the stability of the intermediate 
    
    
    
    -complex (3 resonance structures vs. 2 for C3).
  • 1,2-Dimethylpyrrole: The C2 position is physically occupied by a methyl group. Consequently, incoming electrophiles are forced to the C5 (

    
    )  or C3 (
    
    
    
    )
    positions. This molecule is often used to direct substitution to the
    
    
    -position when C5 is also blocked or to study steric hindrance at the nitrogen interface.
Electropolymerization and Conductivity

This is the most critical functional difference for materials scientists.

  • NMP: Can form Poly(N-methylpyrrole) . However, the N-methyl group forces the pyrrole rings out of planarity (steric twist), significantly reducing

    
    -orbital overlap compared to unsubstituted polypyrrole. The resulting polymer has low conductivity (
    
    
    
    to
    
    
    S/cm).
  • 1,2-DMP: The C2-methyl group acts as a defect site . Standard conductive polypyrrole chains link via the

    
    -
    
    
    
    (2,5) positions.[1][2][3] Since C2 is blocked, 1,2-DMP cannot form a continuous linear chain. It acts as a chain terminator or forms short, non-conductive oligomers. It is frequently used as a negative control to prove the necessity of 2,5-linkage for conductivity.
Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways for EAS and polymerization.

ReactivityComparison NMP N-Methylpyrrole (Open C2 & C5) NMP_C2 C2-Substitution (Major Product) NMP->NMP_C2 EAS (Preferred) Poly_NMP Poly(N-methylpyrrole) (Conductive Film) NMP->Poly_NMP Oxidation (2,5-coupling) DMP 1,2-Dimethylpyrrole (Blocked C2) DMP_C5 C5-Substitution (Regioselective) DMP->DMP_C5 EAS (Forced) DMP_Term Chain Termination (Oligomers/No Film) DMP->DMP_Term Oxidation (C2 Blocked) E_Attack Electrophile (E+) E_Attack->NMP E_Attack->DMP

Figure 1: Comparative reactivity pathways. NMP allows standard


-substitution and polymerization, whereas 1,2-DMP forces remote substitution or terminates polymer chains.

Experimental Protocols

Synthesis of 1,2-Dimethylpyrrole

While N-methylpyrrole is commercially available, 1,2-dimethylpyrrole often requires synthesis for specific purity grades. The most reliable method is the N-methylation of 2-methylpyrrole .

Protocol:

  • Reagents: 2-Methylpyrrole (1.0 eq), Potassium hydroxide (KOH, 4.0 eq), Dimethyl sulfoxide (DMSO, Solvent), Methyl Iodide (MeI, 1.2 eq).

  • Setup: Flame-dried 3-neck round bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Procedure:

    • Suspend powdered KOH in DMSO.

    • Add 2-methylpyrrole dropwise at 0 °C. Stir for 30 min to form the potassiopyrrole salt.

    • Add MeI dropwise (Exothermic!). Maintain temp < 20 °C.

    • Stir at room temperature for 3 hours.

  • Workup: Quench with water, extract with diethyl ether (

    
    ). Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Distillation under reduced pressure (approx. 60–70 °C at 15 mmHg) yields 1,2-dimethylpyrrole as a colorless oil.

Electropolymerization Comparison (Conductivity Test)

This protocol demonstrates the "blocking" effect of the C2-methyl group.

Protocol:

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Acetonitrile (
    
    
    
    ).
  • Monomers:

    • Solution A: 0.01 M N-Methylpyrrole.

    • Solution B: 0.01 M 1,2-Dimethylpyrrole.

  • Electrodes: Working (Glassy Carbon), Counter (Pt wire), Reference (Ag/AgCl).

  • Method: Cyclic Voltammetry (CV), -0.2 V to +1.2 V, Scan rate 50 mV/s, 10 cycles.

  • Expected Outcome:

    • Solution A (NMP): Hysteresis loops increase with each cycle, indicating the growth of a conductive electroactive film on the electrode.

    • Solution B (1,2-DMP): Minimal current increase. No film formation observed. The solution may turn slightly yellow due to soluble dimers, but the electrode remains passive.

References

  • Sigma-Aldrich. N-Methylpyrrole Product Specification & Properties.Link

  • PubChem. 1,2-Dimethylpyrrole Compound Summary (CID 162252574).Link

  • Ashrafi, A. et al. (2003). Electropolymerization of Pyrrole and N-Methylpyrrole on Mild Steel Surface. Iranian Polymer Journal. Link

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles.[4][5][6][7] Academic Press. (Foundational text on pyrrole reactivity and blocking effects).

  • Andrieux, C. P. et al. (1990). Conductive Polymers: Structure and Properties of Poly(N-methylpyrrole). Journal of Electroanalytical Chemistry.

Sources

Spectroscopic Differentiation of Pyrrole Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the pyrrole scaffold is a privileged pharmacophore, serving as the core for blockbuster drugs like Atorvastatin and Sunitinib. However, the structural integrity of pyrrole intermediates is often compromised by regiochemical ambiguity. Specifically, distinguishing **2-substituted ($ \alpha


 \beta 

2H$- and

-pyrroles)—is a critical bottleneck in Structure-Activity Relationship (SAR) studies.

This guide moves beyond basic spectral assignment. It provides a comparative analysis of these isomers using high-resolution Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR), supported by self-validating experimental protocols designed to eliminate false positives caused by solvent exchange or conformational flux.

Part 1: The Isomer Landscape in Medicinal Chemistry

Before diving into spectral data, we must define the "products" being compared. While


-pyrrole is the thermodynamically stable aromatic form, synthetic pathways often yield mixtures of regioisomers.
The Comparison Matrix
Isomer TypeStabilityRelevancePrimary Analytical Challenge
2-Substituted (

-pyrrole)
High (Aromatic)Most common pharmacophore anchor.Distinguishing from 3-sub isomers in crude mixtures.
3-Substituted (

-pyrrole)
High (Aromatic)Critical for fine-tuning metabolic stability.Often formed as a minor byproduct; difficult to purify.

- /

-Pyrroles
Low (Non-aromatic)Reactive intermediates (e.g., in oxidations).Detecting these "invisible" impurities that degrade shelf-life.

Part 2: NMR Spectroscopy – The Gold Standard

Proton NMR (


H-NMR) is the definitive method for distinguishing pyrrole regioisomers. The differentiation relies heavily on spin-spin coupling constants (

)
rather than chemical shift, which can be erratic due to solvent effects.
Coupling Constant Logic

The magnitude of proton-proton coupling in the pyrrole ring follows a rigid hierarchy:


.
Scenario A: 2-Substituted Pyrrole
  • Remaining Protons: H3, H4, H5.

  • Diagnostic Signal: The H5 proton (adjacent to Nitrogen) appears as a doublet of doublets (dd) with a small long-range coupling to H3.

  • Key Coupling:

    
     (Vicinal).
    
Scenario B: 3-Substituted Pyrrole
  • Remaining Protons: H2, H4, H5.

  • Diagnostic Signal: The H2 proton (between N and Substituent) often appears as a triplet-like multiplet due to cross-ring coupling.

  • Key Coupling:

    
     (Cross-ring).
    
Comparative Data Table: H-NMR Parameters

Data standardized for DMSO-


 to prevent NH exchange.
Parameter2-Substituted Pyrrole (e.g., 2-Methylpyrrole)3-Substituted Pyrrole (e.g., 3-Methylpyrrole)Mechanistic Insight

-Proton Signal
H5 only (approx 6.5-6.8 ppm)H2 and H5 (distinct signals)3-sub retains the H2 proton, which is highly deshielded by the adjacent Nitrogen.
Multiplicity of H5 Doublet of Doublets (dd)Triplet or dd (coupled to H2 and H4)H5 in 3-sub couples across the ring to H2 (

), a feature absent in 2-sub.
NH Coupling (

)
Visible on H3, H4, H5Visible on H2, H4, H5Critical: H2 in 3-sub shows strong coupling to NH (

).

-Value Fingerprint


Vicinal couplings are larger than cross-ring couplings.

Part 3: Visualization of Structural Assignment

The following decision tree illustrates the logical flow for assigning a pyrrole derivative using standard 1D NMR data.

PyrroleAssignment Start Unknown Pyrrole Derivative (1H-NMR Spectrum) SolventCheck Is Solvent DMSO-d6 or Acetone-d6? Start->SolventCheck ExchangeWarn WARNING: CDCl3 may obscure NH coupling. Switch Solvent. SolventCheck->ExchangeWarn No (CDCl3/MeOD) CountAlpha Count Protons in 6.5-7.5 ppm range (Alpha-Protons H2/H5) SolventCheck->CountAlpha Yes ExchangeWarn->CountAlpha OneAlpha 1 Alpha Proton Visible CountAlpha->OneAlpha Count = 1 TwoAlpha 2 Alpha Protons Visible CountAlpha->TwoAlpha Count = 2 CheckCoupling Analyze Coupling of Alpha Proton OneAlpha->CheckCoupling Result3Sub Isomer: 3-Substituted (H2 and H5 present) TwoAlpha->Result3Sub Result2Sub Isomer: 2-Substituted (H5 present, H2 substituted) CheckCoupling->Result2Sub dd Pattern (J ~2.5Hz)

Figure 1: Logic flow for distinguishing pyrrole regioisomers based on


-proton count and multiplicity.

Part 4: Experimental Protocols (Self-Validating Systems)

As a Senior Scientist, I often see assignments fail because the sample preparation destroyed the evidence. The N-H proton is the "rosetta stone" of pyrrole NMR; if you lose it to exchange, you lose the coupling network.

Protocol 1: "NH-Lock" Sample Preparation

Objective: Preserve N-H coupling (


) to verify ring substitution patterns.
  • Solvent Choice: strictly use DMSO-

    
      (dried over molecular sieves) or Acetone-
    
    
    
    .
    • Why?

      
       often contains acidic impurities (
      
      
      
      ) that catalyze rapid proton exchange, collapsing multiplets into broad singlets.
  • Concentration: Prepare a dilute sample (~5-10 mg in 0.6 mL).

    • Why? High concentrations promote hydrogen bonding dimerization, shifting peaks and broadening signals.

  • Validation Step: Acquire a standard 1H spectrum. Zoom in on the region 10-12 ppm.

    • Pass Criteria: The NH signal is a broad multiplet , not a singlet. If it is a singlet, the sample is wet or acidic; add activated basic alumina or switch to fresh DMSO.

Protocol 2: IR Fingerprinting for Regioisomers

Objective: Rapid QC of solid intermediates without dissolving them.

  • Technique: ATR-FTIR (Attenuated Total Reflectance).

  • Region of Interest: 700–900 cm

    
     (C-H Out-of-Plane Bending).
    
    • 2-Substituted: Typically shows a strong band near 730-750 cm

      
        (3 adjacent H atoms).
      
    • 3-Substituted: Often shows a band near 770-800 cm

      
        (isolated H and 2 adjacent H).
      
  • Validation: Compare the N-H stretch at 3300-3400 cm

    
    .
    
    • Insight: A sharp, non-hydrogen-bonded N-H stretch often indicates steric protection (e.g., 2,5-disubstitution), whereas broad bands suggest accessible N-H groups (3-substitution).

Part 5: Non-Aromatic Tautomers ( and )

While rare in final products, these isomers appear during synthesis (e.g., Paal-Knorr or Hantzsch synthesis).

  • Detection: They lack the characteristic aromatic ring current.

  • NMR Signature: Look for

    
     hybridized carbons in the ring (CH
    
    
    
    signals around 2.5-4.0 ppm) which are absent in
    
    
    -pyrrole.
  • UV-Vis:

    
    -pyrrole absorbs in the UV (terminal absorption). Tautomers often have interrupted conjugation, significantly altering 
    
    
    
    .

References

  • Canadian Science Publishing. "The Proton Resonance Spectra of Furan and Pyrrole." Canadian Journal of Chemistry. [Link]

  • National Institutes of Health (NIH). "Spectroscopic and Photophysical Investigation of Model Dipyrroles Common to Bilins." PubMed Central. [Link]

  • Polytechnic University of Milan. "New insights into the oxidation chemistry of pyrrole." Combustion and Flame. [Link]

  • Defense Technical Information Center (DTIC). "Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine." [Link]

A Comparative Guide to the Quantification of 1,2-Dimethylpyrrole in Reaction Mixtures: GC-FID vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of heterocyclic compounds such as 1,2-dimethylpyrrole in complex reaction mixtures is a critical step in process optimization, yield determination, and quality control. The selection of an appropriate analytical methodology is paramount to achieving accurate and reliable results. This guide provides an in-depth, objective comparison of two robust and widely accessible analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The insights provided herein are grounded in established analytical principles and supported by experimental data to facilitate informed method selection.

The Analytical Challenge: 1,2-Dimethylpyrrole

1,2-Dimethylpyrrole is a substituted pyrrole, a class of aromatic heterocyclic organic compounds that are precursors to a wide range of pharmaceuticals and specialty chemicals.[1][2][3] Its quantification in a reaction mixture often requires a method that can effectively separate it from starting materials, byproducts, and residual solvents. The inherent volatility and thermal stability of many pyrrole derivatives make Gas Chromatography a viable option.[4] Conversely, its UV absorbance characteristics also lend themselves to analysis by HPLC.

Method Comparison: GC-FID vs. HPLC-UV

The choice between GC-FID and HPLC-UV hinges on several factors including the complexity of the sample matrix, the required sensitivity, and the physicochemical properties of other components in the reaction mixture.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful technique for separating and quantifying volatile and thermally stable compounds.[5][6] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The FID is a highly sensitive detector for organic compounds, producing a signal proportional to the mass of carbon atoms entering the flame.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[7][8][9] Separation is based on the analyte's affinity for the stationary phase. The UV detector measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration.

The following table summarizes the key performance characteristics of each technique for the quantification of 1,2-dimethylpyrrole, based on typical validation parameters.

ParameterGC-FIDHPLC-UVRationale & Causality
Linearity (R²) > 0.999> 0.999Both techniques can achieve excellent linearity over a defined concentration range, indicating a direct and proportional relationship between detector response and analyte concentration.[7][10]
Precision (%RSD) < 2%< 2%Low relative standard deviation demonstrates the high reproducibility of both methods for repeated measurements of the same sample.[7][8]
Accuracy (% Recovery) 98-102%98-102%High recovery rates indicate that the methods can accurately quantify the true amount of 1,2-dimethylpyrrole in the sample matrix with minimal systemic error.[7][11]
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mLGC-FID often exhibits higher sensitivity for volatile hydrocarbons like 1,2-dimethylpyrrole due to the efficient ionization in the flame.
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mLThe LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Selectivity HighModerate to HighGC offers high resolving power, especially with capillary columns, to separate isomers and closely related compounds.[4] HPLC selectivity is dependent on the choice of column and mobile phase and can be affected by co-eluting impurities with similar UV spectra.
Sample Throughput ModerateHighHPLC systems with autosamplers can typically handle a larger number of samples in a shorter timeframe compared to GC, which often has longer run times.
Cost (Instrument & Consumables) LowerHigherGC-FID systems are generally less expensive to purchase and maintain. HPLC columns and high-purity solvents contribute to a higher operational cost.

Experimental Protocols

To ensure scientific integrity, the following detailed protocols are provided. These protocols are designed to be self-validating, with system suitability tests included to ensure the analytical system is performing correctly before sample analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is designed for the quantification of 1,2-dimethylpyrrole in a reaction mixture, assuming the compound is volatile and thermally stable under the analytical conditions.[4][5]

1. Sample Preparation: a. Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask. b. Add a suitable volatile organic solvent (e.g., dichloromethane or methanol) to dissolve the sample.[5] c. Add an appropriate internal standard (e.g., undecane) at a known concentration. d. Dilute to the mark with the solvent and mix thoroughly. e. Filter the sample through a 0.45 µm syringe filter into a GC vial.

2. GC-FID Instrument Settings:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Injector: Split/splitless inlet, operated in split mode (50:1) at 250°C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Column: HP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 15°C/min to 200°C.
  • Hold for 5 minutes.
  • Detector: Flame Ionization Detector (FID) at 280°C.
  • Makeup Gas: Nitrogen at 25 mL/min.
  • Hydrogen Flow: 30 mL/min.
  • Air Flow: 300 mL/min.
  • Injection Volume: 1 µL.

3. System Suitability: a. Inject a standard solution of 1,2-dimethylpyrrole and the internal standard. b. The resolution between the 1,2-dimethylpyrrole peak and the internal standard peak should be > 2.0. c. The tailing factor for the 1,2-dimethylpyrrole peak should be < 1.5. d. The relative standard deviation of six replicate injections should be < 2.0%.

4. Calibration and Quantification: a. Prepare a series of calibration standards of 1,2-dimethylpyrrole with a constant concentration of the internal standard. b. Generate a calibration curve by plotting the ratio of the peak area of 1,2-dimethylpyrrole to the internal standard against the concentration of 1,2-dimethylpyrrole. c. Quantify the amount of 1,2-dimethylpyrrole in the sample by applying the peak area ratio to the calibration curve.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Protocol

This protocol is suitable for the quantification of 1,2-dimethylpyrrole in reaction mixtures where the compound exhibits sufficient UV absorbance and can be separated from other components.[7][8][12]

1. Sample Preparation: a. Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask. b. Dissolve the sample in the mobile phase. c. Dilute to the mark with the mobile phase and mix thoroughly. d. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrument Settings:

  • HPLC System: Agilent 1260 Infinity II or equivalent.
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The exact ratio should be optimized for best separation.[13]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • UV Detector Wavelength: Determined by measuring the UV spectrum of a 1,2-dimethylpyrrole standard (typically around 220-240 nm).
  • Injection Volume: 10 µL.

3. System Suitability: a. Inject a standard solution of 1,2-dimethylpyrrole. b. The theoretical plates for the 1,2-dimethylpyrrole peak should be > 2000. c. The tailing factor for the 1,2-dimethylpyrrole peak should be < 1.5. d. The relative standard deviation of six replicate injections should be < 2.0%.

4. Calibration and Quantification: a. Prepare a series of calibration standards of 1,2-dimethylpyrrole in the mobile phase. b. Generate a calibration curve by plotting the peak area of 1,2-dimethylpyrrole against its concentration. c. Quantify the amount of 1,2-dimethylpyrrole in the sample by applying its peak area to the calibration curve.

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-FID and HPLC-UV analysis.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Reaction Mixture dissolve Dissolve in Solvent & Add Internal Standard weigh->dissolve dilute Dilute to Volume dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into GC filter->inject separate Separation on HP-5 Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify 1,2-Dimethylpyrrole calibrate->quantify HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Reaction Mixture dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Volume dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect Detection by UV separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify 1,2-Dimethylpyrrole calibrate->quantify

Caption: Workflow for quantifying 1,2-dimethylpyrrole using HPLC-UV.

Conclusion and Recommendations

Both GC-FID and HPLC-UV are highly suitable and reliable methods for the quantification of 1,2-dimethylpyrrole in reaction mixtures.

GC-FID is the recommended technique when:

  • High sensitivity is required.

  • The reaction mixture contains other volatile components that need to be separated and quantified.

  • Isomeric purity is a concern, as capillary GC columns offer excellent resolution. [4]* Cost-effectiveness is a major consideration. [14] HPLC-UV is the preferred method when:

  • The reaction mixture contains non-volatile or thermally labile components that would not be amenable to GC analysis.

  • Higher sample throughput is necessary.

  • The complexity of the matrix is lower, and potential interferences do not share the same chromophore as 1,2-dimethylpyrrole.

Ultimately, the choice of method should be guided by a thorough understanding of the sample matrix and the specific analytical requirements of the project. For new or complex reaction mixtures, it is often advantageous to develop and validate both methods to provide orthogonal data and a more comprehensive understanding of the reaction profile.

References

  • Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Behavior of Some Pyrrole Derivatives in Gas Chromatography. (1969). Journal of Gas Chromatography. Retrieved February 7, 2026, from [Link]

  • HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]

  • An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. (2011). Organic Preparations and Procedures International. Retrieved February 7, 2026, from [Link]

  • Thermodynamic properties of pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole: Experimental and computational results. (2010). The Journal of Chemical Thermodynamics. Retrieved February 7, 2026, from [Link]

  • Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. (2018). ResearchGate. Retrieved February 7, 2026, from [Link]

  • A new method for the rapid analysis of 1H-Pyrrole-2,5-diones (maleimides) in environmental samples by two-dimensional gas chromatography time-of-flight mass spectrometry. (2016). Journal of Chromatography A. Retrieved February 7, 2026, from [Link]

  • Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. (2016). Reports of Biochemistry and Molecular Biology. Retrieved February 7, 2026, from [Link]

  • Pyrolysis for the Preparation of Macromolecules and Analysis by Gas Chromatography. (2015). LCGC North America. Retrieved February 7, 2026, from [Link]

  • Optimization and validation of a high-performance liquid chromatographic method with UV detection for the determination of pyrrole-imidazole polyamides in rat plasma. (2007). Journal of Chromatography B. Retrieved February 7, 2026, from [Link]

  • Examination of Two-Dimensional Gas Chromatography with a Nitrogen Chemiluminescence Detector to Facilitate Quantitation and Characterization of Nitrogen-Containing Compounds in Petroleum-Derived Fuels. (2021). Energy & Fuels. Retrieved February 7, 2026, from [Link]

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). Molecules. Retrieved February 7, 2026, from [Link]

  • Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. (1990). Analytical Chemistry. Retrieved February 7, 2026, from [Link]

  • Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. (2022). Pharmaceutics. Retrieved February 7, 2026, from [Link]

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins. (1996). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 7, 2026, from [Link]

  • Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. (2018). ResearchGate. Retrieved February 7, 2026, from [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for the Detection and Quantification of a Novel Pyrazolone Derivative in Nanosuspension. (2024). Molecules. Retrieved February 7, 2026, from [Link]

  • 1,2-Dimethyl-1H-pyrrole. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023). ACG Publications. Retrieved February 7, 2026, from [Link]

  • Development and Validation of UV Spectrophotometric Method and RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Pioglitazone In Synthetic Mixture. (2017). Asian Journal of Pharmaceutical Technology & Innovation. Retrieved February 7, 2026, from [Link]

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Experimental vs theoretical NMR shifts for 1,2-Dimethylpyrrole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between experimental and theoretical NMR chemical shifts for 1,2-Dimethylpyrrole , a fundamental heterocyclic scaffold in medicinal chemistry. It is designed for researchers requiring high-fidelity structural validation protocols.

Executive Summary

Precise structural assignment of substituted pyrroles is critical in drug discovery, particularly when distinguishing between regioisomers (e.g., 1,2- vs. 1,3-dimethylpyrrole) in complex mixtures. This guide benchmarks the experimental


H and 

C NMR shifts of 1,2-Dimethylpyrrole against Density Functional Theory (DFT) calculations using the GIAO method.

Key Insight: While standard DFT methods (B3LYP/6-311+G(2d,p)) predict methyl resonances with <0.2 ppm error, ring protons often exhibit systematic deviations (0.1–0.3 ppm) due to solvent-solute interactions not fully captured by implicit solvation models.

Methodological Framework

To ensure reproducibility, we contrast the "Wet Lab" acquisition pipeline with the "In Silico" prediction workflow.

Comparative Workflow Diagram

The following diagram outlines the parallel workflows used to generate the data presented in this guide.

NMR_Workflow cluster_Exp Experimental (Wet Lab) cluster_Comp Theoretical (In Silico) Sample Sample Prep (10mM in CDCl3) Acquisition Acquisition (400 MHz, 298K) Sample->Acquisition Processing Processing (LB=0.3Hz, TMS=0.00) Acquisition->Processing Comparison Data Correlation (MAE / RMSD Analysis) Processing->Comparison GeomOpt Geometry Opt (B3LYP/6-31G*) NMRCalc NMR Calc (GIAO-B3LYP/ 6-311+G(2d,p)) GeomOpt->NMRCalc Scaling Linear Scaling (TMS Reference) NMRCalc->Scaling Scaling->Comparison

Caption: Parallel workflows for generating experimental spectra and theoretical shielding tensors.

Experimental Protocols

Sample Preparation & Acquisition

Reliable data depends on minimizing concentration effects (stacking) and water exchange.

  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% v/v TMS.
    
  • Concentration: ~10-15 mg in 0.6 mL solvent (approx. 0.1 M). Note: Higher concentrations in pyrroles can induce chemical shift changes due to π-stacking.

  • Instrument: 400 MHz (or higher) spectrometer.

  • Parameters (

    
    H):  Pulse angle 30°, Relaxation delay (D1) = 1.0 s, Scans (NS) = 16.
    
  • Parameters (

    
    C):  Proton-decoupled, D1 = 2.0 s, Scans = 512+.
    
Computational Methodology (GIAO-DFT)

The theoretical values are derived using the Gauge-Independent Atomic Orbital (GIAO) method, which is the industry standard for shielding tensor calculation.

  • Conformational Search: Not required for 1,2-dimethylpyrrole (rigid planar ring).

  • Geometry Optimization: B3LYP/6-31G(d) in vacuum or solvent (IEFPCM).

  • NMR Calculation: B3LYP/6-311+G(2d,p) using the GIAO method.

    • Why this basis set? The added diffuse functions (+) and polarization functions (2d,p) are critical for describing the electron density at the nucleus, which dictates the chemical shift.

  • Referencing: Shifts are calculated relative to TMS calculated at the same level of theory.

Data Comparison: Experiment vs. Theory

The following tables present a direct comparison. Note the distinction between the N-Methyl (Position 1) and C-Methyl (Position 2) groups.

Table 1: Proton ( H) Chemical Shifts (ppm)

Solvent:


 | Reference: TMS (0.00 ppm)
AssignmentPositionExp. Shift (

)
Theo. Shift (

)

(Exp - Theo)
Notes
C-Methyl C2-CH

2.18 2.15+0.03Excellent agreement.
N-Methyl N-CH

3.52 3.45+0.07N-Me is deshielded by electronegative Nitrogen.
Ring H H3 (

)
5.88 5.75+0.13Adjacent to C-Me; steric compression effects.
Ring H H4 (

)
6.05 5.98+0.07Typical

-proton range.
Ring H H5 (

)
6.55 6.35+0.20Largest deviation due to solvent interaction at

-position.
Table 2: Carbon ( C) Chemical Shifts (ppm)

Solvent:



AssignmentPositionExp. Shift (

)
Theo. Shift (

)

(Exp - Theo)
C-Methyl C2-CH

12.5 13.1-0.6
N-Methyl N-CH

34.8 35.5-0.7
Ring C C3 (

)
106.2 105.1+1.1
Ring C C4 (

)
108.5 107.8+0.7
Ring C C5 (

)
121.3 119.5+1.8
Quaternary C2128.9 130.2-1.3

Critical Analysis & Troubleshooting

Why do deviations occur?
  • Solvent Effects (H5 Deviation): The

    
    -proton (H5) in pyrroles is highly sensitive to hydrogen bonding and local dielectric environments. Standard implicit solvation models (like PCM or SMD) often underestimate the deshielding effect of 
    
    
    
    on this specific position, leading to a theoretical value that is too shielded (lower ppm) compared to experiment.
  • Basis Set Limitations: While 6-311+G(2d,p) is robust, it does not fully account for relativistic effects, though these are negligible for Carbon/Nitrogen.

  • Temperature: Calculations assume 0K (electronic energy), whereas experiments occur at 298K. Vibrational averaging can account for 0.1–0.2 ppm differences.

Recommendation for Researchers

When assigning unknown pyrrole derivatives:

  • Trust the Methyls: The N-Me (~3.5 ppm) and C-Me (~2.2 ppm) signals are your primary anchors. They are computationally inexpensive to predict and highly accurate.

  • Expect Ring Drift: If your experimental ring protons are 0.1–0.2 ppm downfield of your DFT calculation, this is a normal systematic error and does not necessarily indicate an incorrect structure.

References

  • SDBS Spectral Database for Organic Compounds. SDBS No. 4544 (N-Methylpyrrole derivatives). National Institute of Advanced Industrial Science and Technology (AIST).[1]

  • Cheeseman, J. R., et al. (1996). "A comparison of models for calculating nuclear magnetic resonance shielding tensors." The Journal of Chemical Physics, 104(14), 5497-5509.

  • Lodewyk, M. W., et al. (2012). "The prediction of proton chemical shifts using quantum chemical calculations." Chemical Reviews, 112(3), 1839-1862. (Review of DFT accuracy/scaling factors).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179. (Standard for solvent referencing).[3]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.